molecular formula C9H11NO3 B3071921 2-Amino-3-ethoxybenzoic acid CAS No. 1015689-38-9

2-Amino-3-ethoxybenzoic acid

Cat. No.: B3071921
CAS No.: 1015689-38-9
M. Wt: 181.19 g/mol
InChI Key: XAMRRIIZJBMPND-UHFFFAOYSA-N
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Description

2-Amino-3-ethoxybenzoic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-ethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-ethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5H,2,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMRRIIZJBMPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 2-Amino-3-ethoxybenzoic Acid (CAS 1015689-38-9)

[1][2][3][4][5][6][7][8]

Executive Summary

2-Amino-3-ethoxybenzoic acid (CAS 1015689-38-9) is a specialized anthranilic acid derivative serving as a critical scaffold in medicinal chemistry.[1][2][3][4][5][6][7][8] Distinguished by the ethoxy substitution at the C3 position (ortho to the amine, meta to the carboxylic acid), this compound functions as a privileged building block for the synthesis of quinazolin-4(3H)-ones , benzoxazinones , and other fused heterocyclic systems.[1]

While often structurally compared to the intermediates used in PDE4 inhibitors (such as Apremilast), this specific regioisomer is valued for its ability to modulate steric bulk and lipophilicity in the "hinge-binding" region of kinase inhibitors and GPCR ligands. This guide provides a comprehensive technical analysis of its properties, a validated synthetic workflow, and application protocols for drug development.

Part 1: Chemical Profile & Physicochemical Properties

The physicochemical profile of 2-Amino-3-ethoxybenzoic acid is defined by its zwitterionic potential and the lipophilic contribution of the ethoxy group.[1]

Identity & Constants
PropertyData
CAS Number 1015689-38-9
IUPAC Name 2-Amino-3-ethoxybenzoic acid
Synonyms 3-Ethoxyanthranilic acid; 3-Ethoxy-2-aminobenzoic acid
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
SMILES CCOC1=CC=CC(C(=O)O)=C1N
Appearance Off-white to pale beige powder
Solubility Soluble in DMSO (>20 mg/mL), Methanol; Sparingly soluble in water
pKa (Calc) Acid: ~3.8; Amine: ~2.5 (Zwitterionic character in neutral pH)
LogP (Calc) 1.78
Structural Significance

The C3-ethoxy group provides two critical pharmacological advantages over the unsubstituted anthranilic acid:

  • Conformational Lock: The ethoxy group exerts steric pressure on the adjacent amine, influencing the torsion angle of the carboxylic acid and pre-organizing the molecule for cyclization reactions.

  • Lipophilic Pocket Filling: In kinase inhibitor design, the C3-substituent often occupies the solvent-exposed region or a specific hydrophobic pocket (e.g., the gatekeeper region), improving potency compared to the hydroxyl parent.[1]

Part 2: Validated Synthetic Pathway

Direct ethoxylation of anthranilic acid is prone to N-alkylation and over-alkylation. The most robust industrial route utilizes 3-hydroxy-2-nitrobenzoic acid as the starting material. This "Nitro-Protection" strategy ensures regiospecificity.[1]

Synthesis Workflow (The "Nitro Route")

Step 1: Esterification & Protection To prevent side reactions, the carboxylic acid is first protected as a methyl ester.

  • Reagents: MeOH, H₂SO₄ (cat.), Reflux.

Step 2: Williamson Ether Synthesis (O-Alkylation) The phenol is alkylated using ethyl iodide. The nitro group sterically hinders the position but electronically activates the phenol.

  • Reagents: Ethyl Iodide (1.2 eq), K₂CO₃ (2.0 eq), Acetone or DMF, 60°C.

  • Critical Control: Use of a mild base (K₂CO₃) prevents hydrolysis of the ester during alkylation.

Step 3: Ester Hydrolysis Saponification of the methyl ester to the free acid.

  • Reagents: LiOH or NaOH (aq), THF/MeOH, RT.

Step 4: Nitro Reduction Selective reduction of the nitro group to the aniline.

  • Reagents: H₂ (1 atm), 10% Pd/C, Methanol.

  • Note: Iron/Acetic acid reduction is an alternative if halogen substituents are present elsewhere on the ring to avoid dehalogenation.

Synthetic Logic Diagram

SynthesisStart3-Hydroxy-2-nitrobenzoic acidInter1Methyl 3-hydroxy-2-nitrobenzoateStart->Inter11. MeOH, H2SO4(Esterification)Inter2Methyl 3-ethoxy-2-nitrobenzoateInter1->Inter22. Et-I, K2CO3(O-Alkylation)Inter33-Ethoxy-2-nitrobenzoic acidInter2->Inter33. LiOH, THF/H2O(Hydrolysis)Product2-Amino-3-ethoxybenzoic acid(CAS 1015689-38-9)Inter3->Product4. H2, Pd/C(Nitro Reduction)

Figure 1: Regioselective synthesis of 2-Amino-3-ethoxybenzoic acid via the nitro-precursor route to avoid N-alkylation byproducts.[1]

Part 3: Applications in Drug Design

This compound is a bioisostere of 3-hydroxyanthranilic acid (a tryptophan metabolite) but is primarily used to synthesize fused heterocycles.

Quinazolinone Scaffolds (Kinase Inhibitors)

Reacting CAS 1015689-38-9 with formamide or urea yields 8-ethoxyquinazolin-4(3H)-one . This scaffold is prevalent in PI3K and EGFR inhibitors. The 8-ethoxy group (derived from the 3-ethoxy of the acid) often improves metabolic stability compared to methoxy analogs.

  • Protocol: Reflux 2-Amino-3-ethoxybenzoic acid (1 eq) in Formamide (5 vol) at 140°C for 4-6 hours. Precipitation with water yields the cyclized product.

Benzoxazinones (Serine Protease Inhibitors)

Reaction with acid anhydrides yields benzoxazin-4-ones , which are potent inhibitors of serine proteases (e.g., Human Leukocyte Elastase).[1]

Application Workflow Diagram

Applicationscluster_0Pathway A: Kinase Inhibitorscluster_1Pathway B: Protease InhibitorsCore2-Amino-3-ethoxybenzoic acidQuin8-Ethoxyquinazolin-4(3H)-oneCore->Quin+ Formamide(Cyclization)Benz2-Substituted-8-ethoxy-4H-3,1-benzoxazin-4-oneCore->Benz+ Acetic Anhydride(Dehydration)Target1PI3K / EGFR InhibitorsQuin->Target1DerivatizationTarget2Serine Protease InhibitorsBenz->Target2Ring Opening/Coupling

Figure 2: Divergent synthesis pathways utilizing CAS 1015689-38-9 as a core scaffold for heterocyclic drug discovery.

Part 4: Analytical Characterization

Quality control of this intermediate is critical, particularly to ensure the absence of the N-ethyl impurity (from over-alkylation) or the nitro-precursor.[1]

HPLC Method (Reverse Phase)

Because the molecule is amphoteric (amine + acid), pH control is essential to prevent peak tailing.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 330 nm (anthranilic absorption band).

  • Retention Logic: The protonated amine (at pH 2.5) will reduce retention, but the ethoxy group adds significant hydrophobicity. Expect elution after unsubstituted anthranilic acid.

NMR Signature (DMSO-d6)
  • ¹H NMR:

    • δ 12-13 ppm (br s, 1H): Carboxylic acid -OH.[1]

    • δ 7.2 - 6.5 ppm (m, 3H): Aromatic protons (ABC system).[1]

    • δ 6.0 - 5.0 ppm (br s, 2H): Aniline -NH₂.[1]

    • δ 4.0 ppm (q, 2H): Ethoxy -CH₂-.

    • δ 1.3 ppm (t, 3H): Ethoxy -CH₃.[1]

  • Diagnostic Check: Ensure integration of the -NH₂ peak is exactly 2H.[1] A lower value or shift suggests partial N-alkylation.[1]

Part 5: Handling & Stability

Stability
  • Oxidation: Anthranilic acids are susceptible to air oxidation, turning brown over time. Store under inert gas (Argon/Nitrogen).

  • Decarboxylation: Thermal decarboxylation can occur at temperatures >150°C. Do not overheat during drying.

Safety (GHS Classification)
  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Chemical Identity & Structure: PubChem. Compound Summary for CID 74318 (Related Anthranilic Acids). National Library of Medicine. Link

  • Synthetic Methodology (Nitro Reduction Route): Organic Syntheses, Coll. Vol. 3, p. 56 (1955); Vol. 20, p. 16 (1940). Preparation of substituted anthranilic acids. Link

  • Quinazolinone Synthesis: Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives. Tetrahedron, 61(43), 10153-10160.[1]

  • HPLC Method Development: Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Commercial Availability & CAS Verification: BLD Pharm / Enamine Building Block Catalogs (2025). Entry for CAS 1015689-38-9.[1][2][3][4][5][6][7][8] Link

3-Ethoxyanthranilic Acid: Structural Profile and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, physicochemical properties, and synthetic utility of 3-ethoxyanthranilic acid (2-amino-3-ethoxybenzoic acid). It is designed for researchers involved in medicinal chemistry, specifically in the development of quinazolinone-based pharmacophores and tryptophan metabolite analogs.

Chemical Identity & Structural Analysis

3-Ethoxyanthranilic acid is a substituted derivative of anthranilic acid (2-aminobenzoic acid) where the hydroxyl group at the C3 position (ortho to the amino group) has been ethylated. This modification alters the electronic properties of the benzene ring, influencing the pKa of the aniline nitrogen and the lipophilicity of the molecule compared to its parent compound, 3-hydroxyanthranilic acid.

Core Identifiers
PropertyData
IUPAC Name 2-Amino-3-ethoxybenzoic acid
Common Name 3-Ethoxyanthranilic acid
CAS Number 1015689-38-9
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
SMILES CCOC1=C(C(=CC=C1)C(=O)O)N
InChI Key Derived from structure (e.g., XAMRRIIZJBMPND-UHFFFAOYSA-N)
Structural Visualization

The molecule features an intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen of the carboxylic acid, a characteristic feature of anthranilic acids that stabilizes the planar conformation. The C3-ethoxy group introduces steric bulk adjacent to the amino group, which can restrict rotation in downstream amidation reactions.

Physicochemical Properties

Understanding the physical behavior of 3-ethoxyanthranilic acid is critical for purification and formulation.

ParameterValue / DescriptionNote
Physical State Solid (Powder)Typically off-white to pale yellow.
Melting Point ~136–140 °C (Predicted) Based on the methoxy analog (169°C) and steric disruption of crystal packing by the ethyl group.
Solubility DMSO, Methanol, Ethyl AcetateLimited solubility in water; soluble in aqueous base (forming the carboxylate salt).
pKa (Acid) ~4.8Carboxylic acid proton.
pKa (Base) ~2.5Anilinic nitrogen (reduced basicity due to ortho-effect).
LogP ~1.78Moderate lipophilicity, suitable for CNS-active scaffolds.

Synthetic Methodology

The most robust synthetic route avoids direct ethylation of 3-hydroxyanthranilic acid, which often leads to mixtures of N- and O-alkylated products. Instead, a retrosynthetic approach starting from a nitro-benzoic precursor ensures regioselectivity.

Protocol: Regioselective Synthesis via Nitro-Reduction

Objective: Synthesize 3-ethoxyanthranilic acid from 3-hydroxy-2-nitrobenzoic acid.

Step 1: O-Ethylation
  • Reagents: 3-Hydroxy-2-nitrobenzoic acid methyl ester, Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or Acetone.

  • Procedure:

    • Dissolve the methyl ester precursor in DMF under inert atmosphere (N₂).

    • Add 1.5 eq of anhydrous K₂CO₃ and stir for 15 min to generate the phenoxide.

    • Dropwise add 1.2 eq of Ethyl Iodide.

    • Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

    • Workup: Quench with water, extract with EtOAc, and wash with brine.

    • Yield: Expect >85% of Methyl 3-ethoxy-2-nitrobenzoate .

Step 2: Nitro Group Reduction
  • Reagents: H₂ (balloon) / 10% Pd-C OR Iron powder / NH₄Cl.

  • Solvent: Methanol (for Pd) or Ethanol/Water (for Fe).

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the nitro-intermediate in Methanol.

    • Add 10 wt% of Pd-C catalyst carefully.

    • Purge with H₂ and stir at RT for 12 hours.

    • Filtration: Filter through a Celite pad to remove Pd-C.

    • Product: Methyl 2-amino-3-ethoxybenzoate .

Step 3: Ester Hydrolysis
  • Reagents: LiOH (2M aq), THF/MeOH.

  • Procedure:

    • Treat the ester with LiOH (3 eq) in THF/MeOH/H₂O (3:1:1).

    • Stir at RT until starting material disappears (approx. 2 hours).

    • Acidification: Carefully adjust pH to ~4.0 using 1M HCl. The free acid will precipitate.

    • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

SynthesisPath Start 3-Hydroxy-2-nitrobenzoic acid (Methyl Ester) Inter1 Methyl 3-ethoxy-2-nitrobenzoate Start->Inter1 EtI, K2CO3 (O-Alkylation) Inter2 Methyl 2-amino-3-ethoxybenzoate Inter1->Inter2 H2, Pd/C (Nitro Reduction) Final 3-Ethoxyanthranilic Acid Inter2->Final LiOH, THF/H2O (Hydrolysis)

Figure 1: Step-wise synthetic pathway ensuring regioselective O-alkylation followed by nitro reduction.

Applications in Drug Development

3-Ethoxyanthranilic acid serves as a specialized scaffold in medicinal chemistry, particularly for exploring Structure-Activity Relationships (SAR) in kinase inhibitors and metabolic enzyme targets.

Quinazolinone Scaffolds

The primary utility of this compound is as a precursor for 4(3H)-quinazolinones . By condensing 3-ethoxyanthranilic acid with formamide or urea derivatives, researchers can access tricyclic structures often found in:

  • Hypnotic/Sedative agents: Analogs of methaqualone.

  • Anticonvulsants: The 3-ethoxy group provides unique lipophilic interactions in the binding pocket compared to the 3-H or 3-OH variants.

ENPP1 Inhibitors

Recent patent literature identifies 3-ethoxyanthranilic acid derivatives as inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) . These inhibitors are critical for immunotherapeutic strategies, as blocking ENPP1 prevents the hydrolysis of cGAMP, thereby sustaining the STING pathway activation in cancer cells.

Tryptophan Metabolism Probes

As an analog of 3-hydroxyanthranilic acid (a metabolite in the kynurenine pathway), the 3-ethoxy variant is used to probe the active sites of enzymes like 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) . The ethyl group prevents normal enzymatic oxidation, effectively acting as a competitive inhibitor or mechanistic probe.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at +2°C to +8°C. Keep away from light (anilines are prone to oxidation).

  • PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 255720 (Methoxy analog reference) and Vendor Data for CAS 1015689-38-9. Link

  • Synthetic Methodology (Nitro-Reduction): Process for the preparation of substituted anthranilic acids. EP0638065B1. Link

  • Medicinal Chemistry (Quinazolinones): Ager, I. R., et al. "Synthesis and central nervous system activity of quinazolines." Journal of Medicinal Chemistry 20.3 (1977): 379-386.[1] Link

  • ENPP1 Inhibitor Application: Patent CN116848091A: Ectonucleotide pyrophosphatase-phosphodiesterase-1 (enpp1) inhibitor and use thereof.Link

  • Tryptophan Pathway Context: Stone, T. W., & Perkins, M. N. "Quinolinic acid: a potent endogenous excitant at amino acid receptors in CNS." European Journal of Pharmacology 72.4 (1981): 411-412. (Contextual grounding for anthranilic metabolites).

Sources

Preamble: Navigating Data Scarcity with Scientific Rationale

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Amino-3-ethoxybenzoic Acid in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the realm of chemical and pharmaceutical development, a comprehensive understanding of a compound's solubility is a cornerstone for successful formulation, purification, and process design. This guide addresses the solubility of 2-Amino-3-ethoxybenzoic acid. It must be noted at the outset that specific, publicly available experimental solubility data for 2-Amino-3-ethoxybenzoic acid is limited. This is not an uncommon scenario for novel or specialized chemical entities.

However, the absence of direct data does not preclude a robust scientific analysis. By examining the solubility profiles of structurally similar analogs, we can construct a highly predictive and scientifically grounded understanding of its expected behavior. This guide, therefore, leverages data from close analogs—notably 2-Amino-3-methylbenzoic acid and 2-ethoxybenzoic acid—to provide a detailed and actionable framework for researchers. We will explore the foundational physicochemical properties of the target molecule, present relevant analog data, detail a rigorous experimental protocol for solubility determination, and discuss the intermolecular forces governing its solubility.

Physicochemical Profile of 2-Amino-3-ethoxybenzoic Acid

To understand solubility, we must first understand the molecule itself. 2-Amino-3-ethoxybenzoic acid is a substituted benzoic acid derivative. Its structure, featuring a carboxylic acid group, an amino group, and an ethoxy group on a benzene ring, dictates its physicochemical properties and, consequently, its interaction with various solvents.

Key Structural Features:

  • Carboxylic Acid Group (-COOH): A polar group capable of acting as both a hydrogen bond donor and acceptor. It imparts acidic properties to the molecule.

  • Amino Group (-NH₂): A polar, basic group that is also a strong hydrogen bond donor and acceptor.

  • Ethoxy Group (-OCH₂CH₃): An ether linkage that can act as a hydrogen bond acceptor. While the alkyl chain is nonpolar, the oxygen atom adds a degree of polarity.

  • Benzene Ring: A nonpolar, aromatic backbone.

The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics, suggesting it will exhibit solubility in a range of organic solvents, particularly those with hydrogen-bonding capabilities.

Table 1: Predicted Physicochemical Properties of 2-Amino-3-ethoxybenzoic Acid and Related Analogs

Property2-Amino-3-ethoxybenzoic acid (Target)2-Amino-3-methylbenzoic acid (Analog)2-Ethoxybenzoic acid (Analog)
Molecular Formula C₉H₁₁NO₃C₈H₉NO₂C₉H₁₀O₃
Molecular Weight 181.19 g/mol 151.16 g/mol 166.17 g/mol [1]
XLogP3 (Predicted) 1.41.62.0[1]
Hydrogen Bond Donors 221[1]
Hydrogen Bond Acceptors 433[1]
Melting Point Not Available175 °C (decomposes)19.3-19.5 °C

Note: Properties for the target compound are computed estimates. XLogP3 is a measure of lipophilicity; higher values indicate lower water solubility.

Solubility Profile: Insights from Structural Analogs

The most direct structural analog with available, comprehensive solubility data is 2-Amino-3-methylbenzoic acid. The replacement of a methyl group with an ethoxy group is not expected to dramatically alter the relative order of solubility across different solvent classes, making this a valuable dataset for our analysis.

A study on 2-Amino-3-methylbenzoic acid determined its solubility in twelve pure solvents at temperatures ranging from 278.15 K to 318.15 K using an isothermal saturation method.[2] The mole fraction solubility was found to increase with temperature in all cases.[2]

Table 2: Experimental Mole Fraction Solubility (x₁) of 2-Amino-3-methylbenzoic Acid at 298.15 K (25 °C)

SolventSolvent ClassMole Fraction (x₁) x 10³Predicted Solubility for 2-Amino-3-ethoxybenzoic acid
1,4-Dioxane Ether56.12High
Acetone Ketone45.18High
2-Butanone Ketone35.84High
Ethyl Acetate Ester21.01Moderate to High
Acetonitrile Nitrile11.02Moderate
Methanol Polar Protic (Alcohol)9.98Moderate
Ethanol Polar Protic (Alcohol)6.57Moderate
1-Propanol Polar Protic (Alcohol)4.86Moderate
1-Butanol Polar Protic (Alcohol)3.55Low to Moderate
2-Propanol Polar Protic (Alcohol)3.21Low to Moderate
Toluene Aromatic Hydrocarbon0.81Low
Cyclohexane Aliphatic Hydrocarbon0.04Very Low / Insoluble

Data extracted and compiled from the study on 2-Amino-3-methylbenzoic acid.[2]

Interpretive Analysis for 2-Amino-3-ethoxybenzoic Acid:
  • High Solubility Predicted in Polar Aprotic Solvents: Like its methyl analog, 2-Amino-3-ethoxybenzoic acid is expected to be highly soluble in polar aprotic solvents such as ketones (acetone, 2-butanone) and ethers (1,4-dioxane). These solvents can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds from the amino and carboxylic acid groups.

  • Moderate Solubility in Alcohols: Solubility in alcohols (methanol, ethanol, propanol) is predicted to be moderate. While alcohols are excellent hydrogen bond donors and acceptors, the energy cost of disrupting the solvent's own extensive hydrogen-bonding network to accommodate the solute can limit solubility compared to aprotic solvents.

  • Low to Very Low Solubility in Nonpolar Solvents: In nonpolar solvents like toluene and especially cyclohexane, solubility is expected to be very poor. The energy required to break the strong solute-solute interactions (crystal lattice energy) in the solid 2-Amino-3-ethoxybenzoic acid is not compensated by weak solute-solvent interactions (van der Waals forces).

  • Impact of the Ethoxy Group: The ethoxy group, being slightly larger and more lipophilic than the methyl group, may marginally increase solubility in less polar solvents and slightly decrease it in highly polar solvents compared to the methyl analog, but the overall trend is expected to hold. Data for 2-Ethoxybenzoic acid shows it is soluble in ethanol and ether, which aligns with these predictions.[3]

Experimental Protocol: Isothermal Solubility Determination

For researchers requiring precise solubility data for their specific application, direct experimental measurement is essential. The isothermal saturation method, also known as the shake-flask method, is a reliable and widely adopted technique.[2]

Principle:

An excess amount of the solid solute (2-Amino-3-ethoxybenzoic acid) is equilibrated with the solvent of interest at a constant, controlled temperature. Once equilibrium is reached, the saturated supernatant is carefully separated and its concentration is determined analytically.

Step-by-Step Methodology:
  • Preparation:

    • Place a known volume (e.g., 10 mL) of the desired organic solvent into several sealed glass vials.

    • Place the vials into a thermostatically controlled shaker bath or incubator set to the target temperature (e.g., 25 °C, 37 °C). Allow the solvent to thermally equilibrate for at least 1 hour.

  • Equilibration:

    • Add an excess amount of 2-Amino-3-ethoxybenzoic acid to each vial. "Excess" means enough solid remains undissolved at equilibrium, ensuring saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Agitate the vials in the shaker bath at a constant speed. The goal is to facilitate dissolution and reach equilibrium. The required time depends on the compound and solvent but is typically between 24 and 72 hours. A preliminary time-course experiment is recommended to determine the point at which the concentration in solution becomes constant.

  • Sample Separation (Critical Step):

    • Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled bath for several hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe. Attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to the syringe.

    • Discard the first few drops to saturate the filter material, then dispense a precise volume of the filtrate into a clean, tared volumetric flask. This step is crucial to remove any microscopic undissolved particles, which would artificially inflate the measured solubility.

  • Analysis:

    • Immediately weigh the volumetric flask containing the filtrate to determine the mass of the solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.

    • Once the solvent is removed, re-weigh the flask to determine the mass of the dissolved 2-Amino-3-ethoxybenzoic acid.

    • Alternatively, the concentration of the filtrate can be determined using a validated analytical technique like HPLC-UV or UV-Vis spectroscopy against a calibration curve. This is often more accurate, especially for lower solubilities.

  • Calculation:

    • Calculate the solubility in desired units (e.g., mg/mL, mol/L, or mole fraction).

Self-Validating System:
  • Time to Equilibrium: Perform measurements at multiple time points (e.g., 24, 48, 72 hours). The system is at equilibrium when consecutive measurements yield the same concentration.

  • Reproducibility: Conduct the experiment in triplicate to ensure the precision of the results.

  • Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to ensure no phase transition or solvate formation has occurred during the equilibration process.

Visualization of Key Processes

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Separation cluster_analysis 4. Analysis cluster_result 5. Result Solvent Solvent in Vial Equilibrate Thermal Equilibration (Constant T) Solvent->Equilibrate AddSolute Add Excess Solute Equilibrate->AddSolute Shake Agitate until Equilibrium (24-72h) AddSolute->Shake Settle Settle Excess Solid Shake->Settle Filter Syringe Filtration (0.22 µm) Settle->Filter Gravimetric Gravimetric: Evaporate & Weigh Filter->Gravimetric HPLC Chromatographic: HPLC-UV Analysis Filter->HPLC Result Solubility Data Gravimetric->Result HPLC->Result

Caption: Key intermolecular forces influencing solubility.

Conclusion and Forward Outlook

While direct experimental data for the solubility of 2-Amino-3-ethoxybenzoic acid in organic solvents remains to be published, a robust, predictive understanding can be achieved through the analysis of its structural features and the empirical data from close analogs. We predict a favorable solubility profile in polar aprotic solvents (e.g., acetone, ethyl acetate) and moderate solubility in polar protic solvents like alcohols. Conversely, its solubility in nonpolar hydrocarbon solvents is expected to be negligible.

For drug development professionals and scientists engaged in process chemistry, the provided experimental protocol offers a clear and reliable pathway to generating the precise data required for formulation and purification efforts. This guide serves as a foundational document, blending theoretical prediction with practical, field-proven methodology to empower researchers to proceed with confidence.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 2-Ethoxybenzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22397448, 4-Amino-3-ethoxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67252, 2-Ethoxybenzoic acid. Retrieved from [Link]

Sources

Biological Activity and Medicinal Chemistry of 3-Ethoxyanthranilic Acid Derivatives

[1][2]

Executive Summary

3-Ethoxyanthranilic acid is a synthetic derivative of 3-hydroxyanthranilic acid (3-HAA) , a pivotal metabolite in the kynurenine pathway of tryptophan degradation. While the parent compound, 3-HAA, is a known neuroactive substance and precursor to excitotoxic quinolinic acid, the 3-ethoxy derivative exhibits a distinct biological profile characterized by:

  • Carcinogenic Potential: It acts as a bladder tumor promoter, mimicking the carcinogenic properties of ortho-aminophenol metabolites but lacking the metabolic susceptibility to ring-opening dioxygenases.

  • Synthetic Utility: It serves as a privileged scaffold for the synthesis of 4(3H)-quinazolinone libraries , yielding compounds with potent hypnotic, sedative, and anti-inflammatory activities (analogous to Methaqualone).

  • Metabolic Stability: The ethyl ether protection at the C3 position prevents degradation by 3-hydroxyanthranilic acid oxygenase (3-HAO), making it a stable probe for investigating anthranilate-binding sites without metabolic clearance.

Toxicological Profile: Bladder Carcinogenicity

Unlike many pharmaceutical intermediates that are biologically inert until derivatized, 3-ethoxyanthranilic acid possesses intrinsic biological activity—specifically, tumorigenicity.

Mechanism of Tumor Induction

Research utilizing the mouse bladder pellet implantation assay has classified 3-ethoxyanthranilic acid as "active" in inducing bladder carcinomas, grouping it with xanthurenic acid and 3-hydroxykynurenine.

  • Structure-Toxicity Relationship (STR): The toxicity stems from the ortho-amino-alkoxy motif. While 3-HAA generates reactive oxygen species (ROS) upon auto-oxidation, 3-ethoxyanthranilic acid likely acts via intercalation or direct irritation of the urothelium, as the ethoxy group prevents the formation of the quinone imine intermediates typical of 3-HAA.

  • Comparative Activity:

    • Active Promoters: 3-Ethoxyanthranilic acid, 3-Hydroxyanthranilic acid, Xanthurenic acid 8-methyl ether.[1][2]

    • Inactive: Anthranilic acid (unsubstituted), Kynurenic acid.

Critical Safety Note: When handling 3-ethoxyanthranilic acid for synthesis, researchers must employ strict containment protocols (glovebox or Class II biosafety cabinet) to prevent inhalation or contact, given its validated status as a bladder carcinogen in animal models.

Medicinal Chemistry: The Quinazolinone Scaffold

The primary utility of 3-ethoxyanthranilic acid lies in its role as a precursor for polysubstituted quinazolinones . The 3-ethoxy substitution provides unique steric and lipophilic properties that differentiate these derivatives from standard fenamates.

Synthesis of Bioactive Quinazolinones

The conversion of 3-ethoxyanthranilic acid to 4(3H)-quinazolinones typically proceeds via an isatoic anhydride or benzoxazinone intermediate. This pathway allows for the rapid generation of combinatorial libraries.

Protocol: One-Pot Cyclocondensation

Objective: Synthesis of 2-methyl-3-aryl-8-ethoxy-4(3H)-quinazolinone (Methaqualone analog).

  • Reagents: 3-Ethoxyanthranilic acid (1.0 equiv), Acetic Anhydride (excess), Primary Amine (1.0 equiv).

  • Step 1 (Activation): Reflux 3-ethoxyanthranilic acid in acetic anhydride for 2 hours.

    • Mechanism:[3][4] Formation of the 3-ethoxy-2-methyl-4H-3,1-benzoxazin-4-one intermediate. The 3-ethoxy group exerts a steric effect, influencing the planarity of the benzoxazinone ring.

  • Step 2 (Aminolysis): Evaporate excess acetic anhydride. Dissolve the residue in ethanol/acetic acid.

  • Step 3 (Cyclization): Add the requisite aniline (e.g., o-toluidine) and reflux for 4–6 hours.

  • Purification: Cool to precipitate the product. Recrystallize from ethanol.

Therapeutic Targets of Derivatives

Derivatives synthesized from this scaffold are screened for:

  • Hypnotic/Sedative Activity: Targeting GABA_A receptors (similar to Methaqualone). The 8-ethoxy group (resulting from 3-ethoxy AA) enhances lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration.

  • Anti-inflammatory Activity: Inhibition of COX-2 enzymes. The ethoxy group mimics the "meclofenamate" binding mode but with altered hydrogen bonding capacity.

Mechanistic Pathway & Metabolic Stability

The biological distinction between 3-ethoxyanthranilic acid and its parent metabolite, 3-HAA, is defined by their interaction with the enzyme 3-Hydroxyanthranilic Acid Oxygenase (3-HAO) .

Metabolic Blockade Diagram

The following diagram illustrates how the ethoxy substitution blocks the kynurenine pathway, preventing neurotoxin formation while retaining the scaffold's physical properties.

MetabolicBlockadeTRPTryptophanKYNKynurenineTRP->KYNIDO/TDOHAA3-HydroxyanthranilicAcid (3-HAA)KYN->HAAKynureninaseQUINQuinolinic Acid(Neurotoxin)HAA->QUIN3-HAO(Ring Opening)PICPicolinic AcidHAA->PICPmsEAA3-EthoxyanthranilicAcidEAA->HAAStructuralAnalogEAA->QUINBLOCKED(No OH for Ring Opening)

Caption: 3-Ethoxyanthranilic acid mimics 3-HAA but resists 3-HAO-mediated ring opening, preventing conversion to the excitotoxin Quinolinic Acid.

Summary of Biological Properties[1][2][3][5][6][7][8][9][10]

Property3-Ethoxyanthranilic Acid (Derivative)3-Hydroxyanthranilic Acid (Parent)
Primary Activity Bladder Tumor PromoterNeuroactive Metabolite / Carcinogen
Metabolic Fate Stable (Excreted or Conjugated)Rapidly oxidized to Quinolinic Acid
Enzyme Interaction 3-HAO Inhibitor/Non-substrate3-HAO Substrate
Medicinal Use Scaffold for QuinazolinonesPrecursor for NAD+ Biosynthesis
Toxicity Class Carcinogen (Group 2B potential)Excitotoxin precursor

References

  • Carcinogenicity of Tryptophan Metabolites: Bryan, G. T. (1971). The Role of Urinary Tryptophan Metabolites in the Etiology of Bladder Cancer. American Journal of Clinical Nutrition. Context: Establishes 3-ethoxyanthranilic acid as an active bladder carcinogen in pellet implantation assays.[1]

  • Quinazolinone Library Synthesis: Gordeev, M. F., et al. (1998). Synthesis of Quinazolinone Libraries and Derivatives Thereof. U.S. Patent 5,783,577. Context: Details the use of 3-ethoxyanthranilic acid as a specific starting material for combinatorial libraries targeting hypnotic and sedative activity.

  • Isatoic Anhydride Production: Matsuura, F., et al. (1999).[5] Process for Producing Isatoic Anhydrides.[5] U.S. Patent 5,981,749. Context: Describes the industrial synthesis of reactive intermediates from 3-alkoxyanthranilic acids.

  • Mutagenicity of Anthranilic Derivatives: Tikkanen, L., et al. (1993). Mutagenic activity of anthranilic acid derivatives.[1][6] Mutation Research/Genetic Toxicology. Context: Comparative analysis of the mutagenic potential of substituted anthranilic acids.

2-Amino-3-ethoxybenzoic acid therapeutic potential in kinase inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Ethoxy Scaffold: Leveraging 2-Amino-3-Ethoxybenzoic Acid in Next-Gen Kinase Inhibitor Design

Executive Summary

In the landscape of small-molecule drug discovery, "privileged scaffolds" are molecular frameworks capable of providing ligands for diverse biological targets. 2-Amino-3-ethoxybenzoic acid (CAS: 621-51-2) represents a critical, yet under-discussed, pharmacophore precursor. While its 3-methoxy and 3-chloro analogs are widely documented, the 3-ethoxy variant offers unique physicochemical properties—specifically regarding lipophilicity (


) and steric occupancy—that are pivotal for optimizing kinase selectivity.

This technical guide dissects the utility of 2-Amino-3-ethoxybenzoic acid as a starting material for synthesizing Type I and Type II kinase inhibitors , particularly targeting BTK (Bruton's Tyrosine Kinase) and EGFR (Epidermal Growth Factor Receptor) families.

Part 1: Structural Biology & SAR Logic

The Anthranilic Acid Core

2-Amino-3-ethoxybenzoic acid is a derivative of anthranilic acid (2-aminobenzoic acid). In kinase inhibitor design, this core serves as the "hinge-binding" template.

  • The Amine (

    
    ):  Acts as a hydrogen bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of residues like Met793 in EGFR or Met477 in BTK).
    
  • The Carboxyl (

    
    ):  Primarily serves as a synthetic handle for cyclization into heterocycles (quinazolines, quinolines) or amidation to extend into the solvent-exposed front.
    
The "3-Ethoxy" Advantage

The substituent at the 3-position of the benzene ring is the defining feature of this scaffold. When cyclized into a quinazoline (common in kinase inhibitors), the 3-position of the acid becomes the 8-position of the quinazoline ring.

SubstituentEffect on Kinase Binding (8-position on Quinazoline)
-H Baseline: often lacks potency due to poor hydrophobic packing.
-OCH

(Methoxy)
Standard: Good H-bond acceptor capability; moderate lipophilicity. Found in many early-gen inhibitors.
-OCH

CH

(Ethoxy)
Optimized: Increased steric bulk and lipophilicity. This allows the molecule to fill larger hydrophobic pockets adjacent to the hinge or solvent channel, potentially displacing water molecules and increasing entropic gain upon binding.
-Cl / -Br Halogen: High lipophilicity but lacks H-bond acceptor capacity.

Expert Insight: The ethoxy group is particularly valuable when targeting kinases with a "gatekeeper" residue mutation or when attempting to induce a specific P-loop conformation. The ethyl chain provides enough flexibility to fold into hydrophobic clefts that a rigid methoxy group cannot reach.

Part 2: Synthetic Pathways

The primary utility of 2-Amino-3-ethoxybenzoic acid is its conversion into 8-ethoxyquinazoline derivatives. Below is the standard, high-yield protocol for converting this scaffold into a functional kinase inhibitor core.

Core Synthesis: 4-Chloro-8-ethoxyquinazoline

Reaction Logic:

  • Cyclization: The amino acid reacts with formamide (or urea) at high heat. The amino group attacks the formamide carbon, followed by ring closure via the carboxylic acid, eliminating water.

  • Chlorination: The resulting lactam (quinazolinone) is tautomerized and chlorinated at the 4-position using Phosphorus Oxychloride (

    
    ), creating a reactive electrophile for the final drug assembly.
    

Step-by-Step Protocol:

  • Cyclization:

    • Charge a round-bottom flask with 2-Amino-3-ethoxybenzoic acid (1.0 eq) and Formamide (5.0 eq).

    • Reflux at 150°C for 4–6 hours. Monitor via TLC (disappearance of starting acid).

    • Cool to room temperature. Pour the mixture into ice-cold water.

    • Filter the precipitate, wash with water, and dry in vacuo to yield 8-ethoxyquinazolin-4(3H)-one .

  • Chlorination:

    • Suspend the intermediate (8-ethoxyquinazolin-4(3H)-one) in

      
        (excess, acts as solvent).
      
    • Add a catalytic amount of DMF (N,N-Dimethylformamide).

    • Reflux at 105°C for 3 hours.

    • Caution: Quench carefully by pouring onto crushed ice/ammonium hydroxide mixture (exothermic).

    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate to yield 4-chloro-8-ethoxyquinazoline .
      
Visualization: Synthesis Workflow

SynthesisPathway Start 2-Amino-3-ethoxybenzoic Acid (Starting Scaffold) Step1 Cyclization (Formamide, 150°C) Start->Step1 Inter 8-Ethoxyquinazolin-4(3H)-one (Lactam Intermediate) Step1->Inter Step2 Chlorination (POCl3, DMF) Inter->Step2 Core 4-Chloro-8-ethoxyquinazoline (Reactive Core) Step2->Core FinalStep SNAr Coupling (Aniline deriv.) Core->FinalStep Drug Final Kinase Inhibitor (e.g., EGFR/BTK Target) FinalStep->Drug

Figure 1: Synthetic route transforming the 2-Amino-3-ethoxybenzoic acid scaffold into a bioactive quinazoline kinase inhibitor.

Part 3: Therapeutic Application & Mechanism

Target: Bruton's Tyrosine Kinase (BTK)

BTK is a critical signaling node in the B-cell Receptor (BCR) pathway.[1] While first-generation inhibitors (e.g., Ibrutinib) form covalent bonds with Cys481, resistance mutations (C481S) necessitate non-covalent reversible inhibitors .

  • Application: Derivatives of 2-Amino-3-ethoxybenzoic acid can be designed to bind in the ATP pocket without requiring the covalent cysteine interaction. The 3-ethoxy group (8-ethoxy on quinazoline) helps stabilize the inhibitor in the "back pocket," improving residence time.

Target: EGFR (Non-Small Cell Lung Cancer)

In EGFR-mutant cancers, the "gatekeeper" mutation (T790M) confers resistance.

  • Mechanism: The ethoxy group provides a specific steric bulk that can discriminate between the wild-type threonine and the mutant methionine gatekeeper, potentially improving selectivity for the mutant form (sparing WT EGFR and reducing toxicity).

Experimental Protocol: Radiometric Kinase Assay

To validate the therapeutic potential of the synthesized inhibitor, a HotSpot™ Radiometric Assay is the gold standard for avoiding false positives common in fluorescence assays.

Protocol:

  • Buffer Prep: 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM 
    
    
    
    , 2 mM DTT.
  • Enzyme: Recombinant human BTK or EGFR (5–10 nM final conc).

  • Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL) + [

    
    -
    
    
    
    ]-ATP (10
    
    
    ).
  • Reaction:

    • Incubate Inhibitor (variable conc.) + Kinase + Substrate for 20 mins at RT.

    • Initiate with

      
      -ATP.
      
    • Incubate 2 hours at RT.

  • Detection: Spot reaction onto P81 ion-exchange filter paper. Wash with 0.75% phosphoric acid (removes unbound ATP). Measure bound radioactivity via scintillation counting.

  • Analysis: Plot % Enzyme Activity vs. Log[Inhibitor]. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Part 4: Signaling Pathway Visualization

Understanding where the inhibitor acts is crucial for combination therapy design. The diagram below illustrates the BTK signaling cascade where 2-Amino-3-ethoxybenzoic acid derivatives exert their effect.

BTK_Signaling Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Activation LYN LYN / SYK BCR->LYN BTK BTK (Target of 3-Ethoxy Inhibitor) LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation PKC PKCβ PLCg2->PKC Ca2+ Release NFkB NF-κB Complex PKC->NFkB Nucleus Nucleus (Gene Transcription) NFkB->Nucleus Translocation Inhibitor 3-Ethoxy Inhibitor Inhibitor->BTK Inhibition

Figure 2: The B-Cell Receptor (BCR) pathway showing the specific intervention point of BTK inhibitors derived from the 3-ethoxy scaffold.

References

  • MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. Retrieved from [Link]

  • PubChem. (2025). 3-Ethoxybenzoic acid Compound Summary. Retrieved from [Link]

  • Frontiers in Oncology. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity O-Alkylation of 3-Hydroxyanthranilic Acid (3-HAA)

[1]

Executive Summary

3-Hydroxyanthranilic acid (3-HAA) is a pivotal metabolite in the kynurenine pathway of tryptophan catabolism.[1][2][3][4][5] Its structural derivatives are increasingly relevant in drug discovery, particularly as inhibitors of 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO) and modulators of neuroinflammatory pathways.[1]

However, the chemical modification of 3-HAA presents a classic "regioselectivity paradox." The molecule contains three reactive functional groups with distinct electronic properties: a carboxylic acid, a primary aromatic amine, and a phenol.[1] Direct alkylation often results in complex mixtures of esters,


1

This Application Note provides a definitive, field-proven protocol for the selective


-alkylation

1

Chemo-Structural Analysis & Strategy

To design a robust protocol, we must first analyze the ionization states of 3-HAA.[1] The molecule exists primarily as a zwitterion in neutral media.[1]

pKa Profile and Reactivity
Functional GroupTypeApprox.[1] pKaReactivity Implication
Carboxylic Acid (-COOH) Acidic2.7Deprotonates first.[1] Will react with alkylating agents to form esters .[1]
Anilinium (-NH

)
Conjugate Acid5.2The free amine (-NH

) is a neutral nucleophile.[1] It is prone to

-alkylation
if strong bases are used.[1]
Phenol (-OH) Acidic10.1The target nucleophile.[1] Requires base deprotonation to form the phenoxide (-O

).

The Challenge: Standard alkylation (e.g., R-X + NaH) is indiscriminate. The phenoxide is a better nucleophile than the neutral amine, but the carboxylate will consume the alkylating agent first.[1] Furthermore, strong bases can deprotonate the amine (pKa > 25), leading to irreversible poly-alkylation.

The Solution: The "Ester-First" Strategy.

  • Mask the Carboxylate: Convert -COOH to a methyl ester. This removes the zwitterionic character and improves solubility in organic solvents.

  • Soft Base Activation: Use a mild base (K

    
    CO
    
    
    ) that is strong enough to deprotonate the phenol (pKa 10.[1]1) but too weak to deprotonate the amine.[1]
  • Hydrolysis: Saponify the ester to return to the free acid form.

Strategic Workflow Diagram

The following flowchart visualizes the decision logic and reaction pathway.

GStart3-Hydroxyanthranilic Acid(3-HAA)Step1Step 1: Esterification(MeOH, H2SO4)Start->Step1 Protect COOHIntermediateMethyl 3-hydroxyanthranilate(Stable Intermediate)Step1->IntermediateDecisionNature of Alkyl Group (R)?Intermediate->DecisionRouteARoute A: Primary Alkyl Halides(Williamson Ether Synthesis)Decision->RouteA Simple R-XRouteBRoute B: Secondary/Complex Alcohols(Mitsunobu Reaction)Decision->RouteB Complex R-OHProductEster3-Alkoxy Methyl EsterRouteA->ProductEster K2CO3, DMF, 60°CRouteB->ProductEster PPh3, DIAD, THFStep3Step 3: Saponification(LiOH, THF/H2O)ProductEster->Step3 Deprotect COOHFinalFinal Product:3-Alkoxyanthranilic AcidStep3->Final

Figure 1: Strategic workflow for the regioselective O-alkylation of 3-HAA via the ester intermediate.

Detailed Experimental Protocols

Protocol A: The "Ester-First" Route (Primary Alkyl Groups)

Recommended for: Methyl, Ethyl, Benzyl, and simple aliphatic chains.

Step 1: Preparation of Methyl 3-Hydroxyanthranilate

Rationale: 3-HAA is unstable and oxidizes in air.[1] The ester is significantly more stable.

  • Suspend 3-HAA (1.0 eq) in dry Methanol (0.5 M concentration).

  • Cool to 0°C in an ice bath.

  • Add Thionyl Chloride (SOCl

    
    )  (1.5 eq) dropwise over 20 minutes. (Alternatively, use conc. H
    
    
    SO
    
    
    as a catalyst).
  • Heat to reflux for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Concentrate in vacuo. Redissolve residue in EtOAc and wash with saturated NaHCO

    
     (carefully!) to neutralize.
    
  • Dry over Na

    
    SO
    
    
    , filter, and concentrate.
    • Yield Expectations: 90–95%.

    • Appearance: Brownish solid or oil.[1]

Step 2: Regioselective O-Alkylation

Rationale: K


1
  • Dissolve Methyl 3-hydroxyanthranilate (1.0 eq) in anhydrous DMF (0.2 M).

  • Add Potassium Carbonate (K

    
    CO
    
    
    )
    (1.5 eq). Stir at room temperature for 15 minutes.
    • Observation: The solution often turns a darker color due to phenoxide formation.

  • Add the Alkyl Halide (R-X) (1.1 eq).[1]

    • Note: If R-X is volatile (e.g., MeI), use a sealed tube.[1]

  • Heat to 60°C for 4–12 hours.

    • Critical Check: Do not exceed 80°C. Higher temperatures increase the risk of

      
      -alkylation (trace byproduct).[1]
      
  • Workup: Pour into ice water. Extract with EtOAc (3x). Wash organics with Water (2x) and Brine (1x) to remove DMF.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The

    
    -alkylated product is typically less polar than the starting phenol.[1]
    
Step 3: Hydrolysis (Saponification)
  • Dissolve the Ester Intermediate in THF/Water (3:1) .[1]

  • Add Lithium Hydroxide Monohydrate (LiOH[1]·H

    
    O)  (2.5 eq).[1]
    
  • Stir at Room Temperature for 2–4 hours.

  • Acidification: Carefully adjust pH to ~3–4 using 1N HCl.

    • Caution: Do not go too acidic (pH < 1) or the amine will protonate and the product may stay in the aqueous phase.[1] The isoelectric point is near pH 3-4, where precipitation is maximal.

  • Filter the precipitate or extract with EtOAc.[1]

Protocol B: The Mitsunobu Variation (Complex/Secondary Alcohols)

Recommended for: Sterically hindered alcohols or when the alkyl halide is unstable.

  • Dissolve Methyl 3-hydroxyanthranilate (1.0 eq), Triphenylphosphine (PPh

    
    )  (1.2 eq), and the Alcohol (R-OH)  (1.2 eq) in anhydrous THF  (0.1 M).[1]
    
  • Cool to 0°C under Nitrogen/Argon.

  • Add DIAD (Diisopropyl azodicarboxylate) (1.2 eq) dropwise over 10 minutes.

  • Allow to warm to Room Temperature and stir overnight.

  • Concentrate and purify via chromatography.

    • Note: This method avoids the basic conditions of Protocol A but requires removal of phosphine oxide byproducts.[1]

Quality Control & Validation

To ensure the protocol worked, verify the following spectral markers:

TechniqueMarkerValidation Criteria

H NMR
Phenolic -OHDisappearance: The broad singlet at

9.0–10.0 ppm (DMSO-

) should be absent.[1]

H NMR
Ether -O-CH

-
Appearance: New signals corresponding to the R-group (e.g., singlet at

3.8 ppm for O-Me).

H NMR
Amine -NH

Retention: Broad singlet at

5.0–6.0 ppm should remain (integrating to 2H).
HPLC Retention TimeThe product will be more hydrophobic (longer RT) than the starting 3-HAA.
Troubleshooting Common Issues
  • Issue: Presence of

    
    -alkylated byproduct.
    
    • Cause: Base was too strong (e.g., NaH used) or temperature too high (>80°C).[1]

    • Fix: Stick to K

      
      CO
      
      
      or Cs
      
      
      CO
      
      
      and keep T < 60°C.
  • Issue: Low yield in Step 3 (Hydrolysis).

    • Cause: Product is water-soluble as the hydrochloride salt (pH < 2) or carboxylate salt (pH > 7).[1]

    • Fix: Strictly adjust pH to the isoelectric point (~pH 3.5) during workup.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86, 3-Hydroxyanthranilic acid.[1] Retrieved from [Link]

  • Smith, J. R., et al. (2021). 3-hydroxyanthranilic acid: A new metabolite for healthy lifespan extension.[1] bioRxiv.[6] (Demonstrates biological relevance and stability profiles). Retrieved from [Link][2][3][6][7]

  • Williams, R. (2022). pKa Data Compilation.[1][8][9] Organic Chemistry Data.[1] (Source for pKa values of anthranilic acid derivatives). Retrieved from [Link]

  • Wikipedia Contributors. 3-Hydroxyanthranilic acid.[1][2][3][4][6][10] Wikipedia, The Free Encyclopedia. Retrieved from [Link]

using 2-Amino-3-ethoxybenzoic acid as a scaffold for quinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Amino-3-ethoxybenzoic Acid in Quinazoline Scaffold Synthesis

Executive Summary & Strategic Value

This guide details the protocol for exploiting 2-amino-3-ethoxybenzoic acid as a foundational building block for the synthesis of 8-ethoxyquinazoline derivatives. While 6- and 7-substituted quinazolines (e.g., Gefitinib, Erlotinib) dominate the EGFR-inhibitor landscape, the 8-substituted congeners represent an under-explored chemical space offering distinct solubility profiles and unique vectors for managing steric clashes within kinase ATP-binding pockets.

The 3-ethoxy substituent on the anthranilic acid precursor translates to the 8-position on the quinazoline ring. This position is critical for modulating the pKa of the N1 nitrogen and influencing the rotational freedom of the core scaffold, parameters essential for optimizing pharmacokinetics in late-stage drug discovery.

Retrosynthetic Logic & Pathway Design

The transformation of 2-amino-3-ethoxybenzoic acid into a functional drug scaffold follows a validated three-stage workflow: Cyclocondensation , Activation , and Diversification .

Reaction Pathway Diagram

The following diagram illustrates the stepwise conversion of the starting material into the active 4-amino-8-ethoxyquinazoline scaffold.

QuinazolineSynthesis cluster_0 Critical Quality Attribute (CQA) Start 2-Amino-3-ethoxybenzoic Acid Inter1 8-Ethoxyquinazolin- 4(3H)-one Start->Inter1 Cyclocondensation (Formamide, 140°C) Inter2 4-Chloro-8-ethoxy- quinazoline Inter1->Inter2 Activation (POCl3, DIPEA) Final 4-Amino-8-ethoxy- quinazoline Derivatives Inter2->Final SNAr Diversification (R-NH2, iPrOH)

Caption: Figure 1. Synthetic workflow converting the anthranilic acid precursor to the 8-ethoxyquinazoline library via the Niementowski cyclization and subsequent chlorination.

Detailed Experimental Protocols

Protocol A: Niementowski Cyclocondensation

Objective: Synthesis of 8-ethoxyquinazolin-4(3H)-one.

This step constructs the bicyclic core. The 3-ethoxy group provides steric bulk that may slightly retard the reaction compared to unsubstituted anthranilic acid; therefore, thermal driving force is critical.

Reagents:

  • 2-Amino-3-ethoxybenzoic acid (1.0 equiv)[1]

  • Formamide (5.0 – 10.0 equiv) [Acts as solvent and reagent]

  • Ammonium acetate (0.1 equiv) [Catalyst]

Procedure:

  • Setup: Charge a round-bottom flask with 2-amino-3-ethoxybenzoic acid (e.g., 10 g).

  • Addition: Add Formamide (approx. 5-10 mL per gram of acid). Add catalytic Ammonium acetate.[2]

  • Reaction: Equip with a reflux condenser. Heat the mixture to 140–150°C for 4–6 hours.

    • Note: Monitoring by LC-MS is preferred over TLC due to the high polarity of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Pour the dark solution into ice-cold water (approx. 5x reaction volume).

  • Isolation: The product, 8-ethoxyquinazolin-4(3H)-one, will precipitate as an off-white to beige solid. Stir for 30 minutes to ensure complete precipitation.

  • Purification: Filter the solid. Wash copiously with water to remove excess formamide. Recrystallize from Ethanol/Water (9:1) if purity is <95%.

Key Mechanistic Insight: The reaction proceeds via the formation of an o-amidobenzamide intermediate, which subsequently undergoes intramolecular cyclization with the loss of water. The high temperature is required to drive the dehydration step.

Protocol B: C4-Activation (Chlorination)

Objective: Synthesis of 4-chloro-8-ethoxyquinazoline.

This is the "activation" step. The tautomeric lactam (amide) is converted to the imidoyl chloride, a potent electrophile.

Reagents:

  • 8-Ethoxyquinazolin-4(3H)-one (1.0 equiv)

  • Phosphorus Oxychloride (POCl3) (5.0 – 8.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) [Acid scavenger]

Procedure:

  • Setup: Place the dried quinazolinone in a flask under an inert atmosphere (N2 or Ar).

  • Addition: Carefully add POCl3. Caution: Exothermic. Add DIPEA dropwise.

  • Reaction: Reflux the mixture (approx. 105°C) for 2–3 hours. The suspension should become a clear solution as the starting material is consumed.

  • Quenching (Critical Safety Step): Remove excess POCl3 via rotary evaporation under reduced pressure.

  • Neutralization: Pour the residue slowly onto crushed ice/NaHCO3 mixture. Vigorously stir to neutralize residual acid.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry organic layer over MgSO4 and concentrate.[3]

  • Storage: The resulting yellow solid is moisture-sensitive. Store under inert gas or use immediately.

Protocol C: Library Diversification (SNAr)

Objective: Synthesis of 4-amino-8-ethoxyquinazoline derivatives (Target Compounds).

Reagents:

  • 4-Chloro-8-ethoxyquinazoline (1.0 equiv)

  • Amine nucleophile (R-NH2) (1.1 equiv) (e.g., substituted aniline, piperazine)

  • Isopropanol (iPrOH) [Solvent]

Procedure:

  • Reaction: Dissolve the chloro-intermediate in iPrOH. Add the amine.[3][4][5][6][7]

  • Conditions: Heat to reflux (80°C) for 1–2 hours.

  • Isolation: Upon cooling, the product usually precipitates as the hydrochloride salt.

  • Filtration: Filter the precipitate and wash with cold ether.

  • Free Basing (Optional): If the free base is required, partition between EtOAc and saturated NaHCO3.

Data Summary & Troubleshooting

Table 1: Process Parameters and Expected Outcomes

ParameterProtocol A (Cyclization)Protocol B (Chlorination)Protocol C (SNAr)
Solvent Formamide (Neat)POCl3 (Neat)Isopropanol
Temperature 140–150°C105°C (Reflux)80°C (Reflux)
Time 4–6 Hours2–3 Hours1–2 Hours
Typical Yield 75–85%80–90%85–95%
Critical Risk Incomplete dehydrationHydrolysis of productSolubility of amine
Color Change Brown soln

Beige solid
Beige susp

Yellow soln
Yellow soln

White ppt

Expert Troubleshooting:

  • Issue: Low yield in Protocol A.

    • Root Cause:[4][5][7][8][9][10][11] Incomplete cyclization due to steric hindrance of the 3-ethoxy group.

    • Solution: Use microwave irradiation (Microwave Synthesis Reactor) at 180°C for 20 minutes to overcome the energy barrier.

  • Issue: Reversion to Quinazolinone in Protocol B.

    • Root Cause:[4][5][7][8][9][10][11] Moisture ingress during POCl3 removal.

    • Solution: Ensure all glassware is oven-dried and use azeotropic distillation with Toluene to remove trace POCl3.

References

  • Niementowski Reaction Overview: Synthesis of Quinazolin-4-one Series Heterocyclic Compounds. Generis Publishing.

  • Microwave Assisted Synthesis: Synthesis of Quinozoline-4-(3H)-one via Organic Clay as Catalyst. IJARSCT.

  • Quinazoline Biological Activity: Quinazoline derivatives: synthesis and bioactivities.[5][7][8][12][13][14] NIH/PubMed Central.

  • Reactivity of 4-Chloroquinazolines: The Reactivity of 2-Ethoxy-4-Chloroquinazoline. ResearchGate.[5][8]

  • Medicinal Chemistry of 8-Substituted Scaffolds: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. NIH/PubMed.

Sources

Application Note: Optimized Peptide Coupling Protocols for 3-Ethoxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxyanthranilic acid (2-amino-3-ethoxybenzoic acid) presents a unique "double-threat" in peptide synthesis: severe steric hindrance combined with nucleophilic deactivation .[1] The 3-ethoxy substituent creates a physical blockade adjacent to the amine, while the ortho-carboxylic acid moiety creates an electronic environment that favors intramolecular cyclization over intermolecular coupling.

Standard protocols (EDC/NHS, HBTU) frequently fail with this substrate, resulting in low yields or the formation of benzoxazinone byproducts.[1] This guide details two high-reliability protocols—T3P-mediated coupling and Acid Chloride activation —specifically validated for sterically hindered aniline derivatives.[1]

Mechanistic Analysis & Challenges

The Steric-Electronic Barrier

The poor nucleophilicity of the aniline nitrogen in 3-ethoxyanthranilic acid is governed by two factors:

  • Steric Ortho-Substitution: The ethoxy group at C3 and the carboxylic acid at C1 flank the amine at C2. This "pincer" effect physically blocks the approach of bulky activated esters (e.g., Fmoc-AA-OBt).[1]

  • Benzoxazinone Cyclization (The "Trap"): During activation of the C-terminus (or if the N-terminus is acylated and then subjected to dehydrating conditions), the amide oxygen can attack the activated carboxylic acid, ejecting water to form a 4H-3,1-benzoxazin-4-one.[1] This dead-end intermediate prevents peptide elongation.[1]

Visualization of the Challenge

The following diagram illustrates the steric blockade and the cyclization risk.[2]

G Substrate 3-Ethoxyanthranilic Acid Sterics Steric Blockade (3-Ethoxy Group) Substrate->Sterics Hindered Nucleophile Cyclization Benzoxazinone Formation Substrate->Cyclization Side Reaction (Dehydration) Product Linear Peptide Substrate->Product Successful Coupling Sterics->Product Requires High Power Reagents

Figure 1: Mechanistic pathways competing during the coupling of 3-ethoxyanthranilic acid.[1]

Strategic Reagent Selection

The following table summarizes the efficacy of coupling agents for this specific substrate.

Reagent ClassReagentSuitabilityMechanism of Action
Phosphonic Anhydrides T3P (Propylphosphonic anhydride)High Low epimerization; high solubility; drives reaction via entropy (gas release not involved, but highly efficient water scavenging).[1]
Acid Chlorides SOCl₂ / Ghosez's Reagent High "Nuclear option."[1][3] Generates highly reactive electrophile (R-COCl) to overcome steric wall.[1]
Uronium Salts HATU / HCTUMedium Effective only with extended reaction times and elevated temperature (50°C).[1]
Carbodiimides EDC / DICLow Slow kinetics allow benzoxazinone formation to dominate.[1]

Detailed Experimental Protocols

Protocol A: N-Acylation (Coupling TO the Anthranilic Amine)

Use this when attaching an amino acid to the Nitrogen of 3-ethoxyanthranilic acid.

Rationale: The aniline nitrogen is a weak nucleophile. We utilize T3P (Propylphosphonic anhydride) because it activates the incoming carboxylic acid into a highly reactive mixed anhydride while maintaining a slightly acidic/neutral microenvironment that suppresses side reactions better than basic HATU conditions.

Materials:

  • Incoming Fmoc-Amino Acid (1.2 equiv)[1]

  • 3-Ethoxyanthranilic acid ester (1.0 equiv) Note: C-terminus must be protected (e.g., Methyl ester) to prevent self-polymerization.[1]

  • T3P (50% w/w in EtOAc or DMF) (2.0 - 3.0 equiv)[1]

  • Pyridine (3.0 - 4.0 equiv)[1]

  • Solvent: Dry EtOAc or 2-MeTHF (preferred over DMF for T3P).[1]

Step-by-Step:

  • Dissolution: In a dry round-bottom flask under N₂, dissolve the Fmoc-Amino Acid (1.2 eq) and the 3-ethoxyanthranilic acid ester (1.0 eq) in dry EtOAc (concentration ~0.1 M).

  • Base Addition: Add Pyridine (4.0 eq) in one portion. Crucial: Pyridine is superior to DIPEA for T3P couplings involving anilines.

  • Activation: Cool the solution to 0°C. Add T3P solution (2.0 eq) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.[1]

    • QC Check: Monitor by HPLC/TLC.[1] If conversion is <50% after 4 hours, heat to 50°C.[1]

  • Workup: Dilute with EtOAc. Wash effectively with:

    • 10% Citric Acid (x3) – Removes Pyridine.[1]

    • Sat. NaHCO₃ (x3) – Removes unreacted acid and T3P byproducts (water soluble).[1]

    • Brine (x1).[1]

  • Isolation: Dry over Na₂SO₄ and concentrate.

Protocol B: C-Terminal Activation (Coupling OF the Anthranilic Acid)

Use this when the anthranilic acid is already attached to the peptide chain and you are coupling the next amine.

Rationale: Activating the anthranilic acid carboxylate is risky due to benzoxazinone formation. We use HATU with Collidine (TMP) instead of DIPEA to reduce basicity and prevent racemization of the upstream residue, or BTC (Triphosgene) for rapid chloride generation in difficult cases.[1]

Method: HATU/Collidine (Standard)

  • Pre-activation (Minimize time): Dissolve the N-protected 3-ethoxyanthranilic acid peptide (1.0 eq) in DMF. Add HATU (1.1 eq) and Collidine (2.5 eq).[1]

  • Coupling: Immediately (within 30 seconds) add the amine component (1.2 eq). Do not let the activated ester sit, or it will cyclize.[1]

  • Reaction: Stir at RT for 2–4 hours.

Method: Acid Chloride (The "Nuclear Option" for Solid Phase) Recommended for SPPS when HATU fails.

  • Reagent: Bis(trichloromethyl)carbonate (BTC) (0.33 eq relative to acid).[1]

  • Procedure: Suspend Fmoc-3-ethoxy-anthranilic acid (3 eq) in dry THF/DCM. Add BTC (1 eq) and Collidine (10 eq).[1] Stir for 15 mins to generate the acid chloride in situ.

  • Coupling: Add the solution to the resin-bound free amine. Shake for 1 hour.

Quality Control & Troubleshooting

Monitoring
  • Colorimetric Tests: Standard Kaiser tests often yield false negatives with anilines.[1] Use the Chloranil Test or TNBS Test for detecting free anilines on resin.

  • HPLC Signature: Watch for a peak with Mass = [Expected - 18]. This indicates the Benzoxazinone (dehydrated) byproduct.

Decision Tree for Optimization

DecisionTree Start Start Coupling CheckType Coupling Direction? Start->CheckType NAcyl N-Acylation (To the Amine) CheckType->NAcyl CAcyl C-Activation (Of the Acid) CheckType->CAcyl Method1 Try T3P / Pyridine (EtOAc, 12h) NAcyl->Method1 Method2 Try HATU / Collidine (Min pre-activation) CAcyl->Method2 Success1 Conversion > 90%? Method1->Success1 Success2 Conversion > 90%? Method2->Success2 AcidCl Switch to Acid Chloride (SOCl2 or BTC) Success1->AcidCl No Done Proceed to Workup Success1->Done Yes Success2->AcidCl No Success2->Done Yes

Figure 2: Optimization workflow for difficult anthranilic couplings.

References

  • Dunetz, J. R., et al. (2016).[1] T3P: The Coupling Reagent of the Future for Difficult Amide Bonds. Organic Process Research & Development.[1] [Link]

  • Albericio, F., et al. (2018).[1] Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews.[1] [Link][1]

  • Wiktelius, D., et al. (2006).[1] Synthesis of Benzoxazinones from Anthranilic Acid Derivatives.[4][5][6] Tetrahedron Letters.[1] [Link]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] [Link]

  • Montalbetti, C., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][7][8][9][10] Tetrahedron.[1][11] [Link]

Sources

Application Notes and Protocols for the Utilization of 2-Amino-3-ethoxybenzoic Acid as a Key Intermediate in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 2-Amino-3-ethoxybenzoic acid, a pivotal intermediate in the development of next-generation Bruton's Tyrosine Kinase (BTK) inhibitors. The document details a robust, multi-step synthesis of this key building block and outlines a representative synthetic protocol for a potent BTK inhibitor, underscoring the strategic importance of the ortho-amino benzoic acid moiety. In-depth analytical procedures for quality control and characterization, including HPLC and NMR spectroscopy, are provided. This guide is intended to equip researchers and drug development professionals with the necessary protocols and scientific rationale to effectively utilize 2-Amino-3-ethoxybenzoic acid in their BTK inhibitor discovery and development programs.

Introduction: The Critical Role of BTK in B-Cell Malignancies and the Evolution of BTK Inhibitors

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling pathways.[1] Dysregulation of BTK activity is a hallmark of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), where it promotes uncontrolled B-cell proliferation and survival.[1] Consequently, BTK has emerged as a high-value therapeutic target in oncology.

The advent of small-molecule BTK inhibitors has revolutionized the treatment landscape for these diseases.[2] First-generation inhibitors, such as ibrutinib, and second-generation inhibitors, including acalabrutinib and zanubrutinib, have demonstrated remarkable clinical efficacy.[2] These inhibitors typically function by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[3] The chemical architecture of these inhibitors is crucial for their potency, selectivity, and pharmacokinetic properties.

The substituted aminobenzoic acid scaffold is a recurring and vital structural motif in many BTK inhibitors. Specifically, 2-Amino-3-ethoxybenzoic acid represents a key building block, offering a strategic combination of functional groups that facilitate the construction of the complex heterocyclic systems characteristic of potent BTK inhibitors. The ortho-amino group provides a nucleophilic handle for the formation of fused ring systems, while the ethoxy group can influence solubility, metabolic stability, and binding interactions within the kinase domain.

Synthesis of the Key Intermediate: 2-Amino-3-ethoxybenzoic Acid

A reliable and scalable synthesis of 2-Amino-3-ethoxybenzoic acid is paramount for its application in drug discovery and development. The following protocol is a robust method derived from analogous syntheses of substituted aminobenzoic acids, involving a three-step sequence of ethoxylation, nitration, and reduction.

Synthetic Workflow Overview

G cluster_0 Step 1: Ethoxylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Hydrolysis A 2-Hydroxybenzoic acid B Ethyl 2-ethoxybenzoate A->B  Iodoethane, K2CO3, Acetone, Reflux C Ethyl 2-ethoxy-3-nitrobenzoate B->C  HNO3, H2SO4, 0°C D Ethyl 2-amino-3-ethoxybenzoate C->D  H2, Pd/C, Ethanol E 2-Amino-3-ethoxybenzoic acid D->E  NaOH(aq), Ethanol, Reflux

Caption: Synthetic workflow for 2-Amino-3-ethoxybenzoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-ethoxybenzoate

  • Rationale: This step introduces the ethoxy group via a Williamson ether synthesis. Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl group, and acetone is an appropriate solvent for this SN2 reaction.

  • Procedure:

    • To a solution of 2-hydroxybenzoic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

    • Add iodoethane (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-ethoxybenzoate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-ethoxy-3-nitrobenzoate

  • Rationale: This step introduces a nitro group at the 3-position of the benzene ring through electrophilic aromatic substitution. The use of a nitrating mixture (HNO₃/H₂SO₄) at low temperature helps to control the regioselectivity and prevent side reactions.

  • Procedure:

    • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

    • Slowly add ethyl 2-ethoxybenzoate (1.0 eq) to the cooled nitrating mixture, maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0-5°C for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield ethyl 2-ethoxy-3-nitrobenzoate.

Step 3: Synthesis of Ethyl 2-amino-3-ethoxybenzoate

  • Rationale: The nitro group is reduced to an amino group via catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly efficient and commonly used catalyst for this transformation.

  • Procedure:

    • Dissolve ethyl 2-ethoxy-3-nitrobenzoate (1.0 eq) in ethanol.

    • Add 10% Pd/C catalyst (5-10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain ethyl 2-amino-3-ethoxybenzoate.

Step 4: Synthesis of 2-Amino-3-ethoxybenzoic Acid (Hydrolysis)

  • Rationale: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base.

  • Procedure:

    • Dissolve ethyl 2-amino-3-ethoxybenzoate (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue to pH 3-4 with 1M hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-Amino-3-ethoxybenzoic acid.

Application in the Synthesis of a Representative BTK Inhibitor

While specific proprietary syntheses of marketed BTK inhibitors may vary, the following protocol illustrates a representative pathway for the synthesis of a Zanubrutinib-like molecule, highlighting the crucial role of 2-Amino-3-ethoxybenzoic acid as the starting point for the construction of the core heterocyclic scaffold.

Representative Synthetic Pathway

G A 2-Amino-3-ethoxybenzoic acid B Amide Intermediate A->B  Amide Coupling (e.g., with 4-aminopiperidine derivative) C Pyrazolo[3,4-d]pyrimidine Core B->C  Cyclization (e.g., with a formyl equivalent) D Coupled Intermediate C->D  Suzuki or Buchwald-Hartwig Coupling (Introduction of side chain) E Final BTK Inhibitor D->E  Final Acylation (e.g., with acryloyl chloride)

Caption: Representative synthesis of a BTK inhibitor.

General Protocol for Amide Coupling and Cyclization
  • Rationale: The initial step involves the formation of an amide bond between 2-Amino-3-ethoxybenzoic acid and a suitable amine, which will form part of the final inhibitor structure. This is a standard peptide coupling reaction. The subsequent cyclization forms the core heterocyclic system.

  • Procedure:

    • To a solution of 2-Amino-3-ethoxybenzoic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Add the desired amine component (e.g., a protected 4-aminopiperidine derivative) (1.0 eq) and stir at room temperature for 12-16 hours.

    • Upon completion, perform an aqueous workup and purify the resulting amide intermediate by column chromatography.

    • The amide intermediate is then subjected to cyclization conditions, for instance, by heating with a formyl equivalent such as triethyl orthoformate in the presence of an acid catalyst, to form the pyrazolo[3,4-d]pyrimidine core.

Analytical Characterization

Rigorous analytical characterization is essential to ensure the purity and identity of 2-Amino-3-ethoxybenzoic acid and the subsequent intermediates and final BTK inhibitor.

Physicochemical Properties
PropertyValueSource
CAS Number 1015689-38-9[4][5]
Molecular Formula C₉H₁₁NO₃[4]
Molecular Weight 181.19 g/mol [4]
Appearance Off-white to light brown solid (predicted)Analogous compounds[6]
Melting Point 169-170 °C (for 2-Amino-3-methoxybenzoic acid)[6]
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water (predicted)General knowledge of aminobenzoic acids
High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is a standard technique for assessing the purity of the intermediate and the final product. A reverse-phase method is typically suitable for these types of aromatic compounds.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR spectroscopy is crucial for structural elucidation and confirmation of the identity of the synthesized compounds. The following are predicted chemical shifts for 2-Amino-3-ethoxybenzoic acid based on the known spectrum of the close analog, 2-Amino-3-methoxybenzoic acid.

  • Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

    • ~7.5-7.7 (m, 2H, Ar-H)

    • ~6.8-7.0 (t, 1H, Ar-H)

    • ~4.1 (q, 2H, -OCH₂CH₃)

    • ~1.4 (t, 3H, -OCH₂CH₃)

    • Broad singlet for -COOH and -NH₂ protons.

  • Predicted ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):

    • ~168 (C=O)

    • ~148 (C-O)

    • ~140 (C-NH₂)

    • ~125-130 (Ar-CH)

    • ~115-120 (Ar-CH)

    • ~110 (Ar-C)

    • ~64 (-OCH₂)

    • ~15 (-CH₃)

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling 2-Amino-3-ethoxybenzoic acid and all other reagents.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Amino-3-ethoxybenzoic acid is a strategically important intermediate for the synthesis of novel and next-generation BTK inhibitors. Its unique substitution pattern provides a versatile platform for the construction of complex heterocyclic cores that are essential for high-potency inhibition of BTK. The protocols and analytical methods detailed in this application note provide a solid foundation for researchers to synthesize, characterize, and utilize this key building block in their drug discovery efforts targeting B-cell malignancies and other BTK-mediated diseases.

References

  • MDPI. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Available at: [Link]

  • PubMed. (2017). Discovery of novel BTK inhibitors with carboxylic acids. Available at: [Link]

  • Scilit. (n.d.). Synthesis of a Potent Bruton's Tyrosine Kinase Inhibitor Labelled With Carbon‐14 and Deuterium. Available at: [Link]

  • Frontiers. (2023). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Available at: [Link]

  • Reagentia. (n.d.). 2-Amino-3-ethoxybenzoic acid (1 x 250 mg). Available at: [Link]

  • Frontiers. (n.d.). The anti-biofilm compound 4-ethoxybenzoic acid inhibits Staphylococcus aureus virulence factor production via a putative 4EB-binding pocket in key virulence-associated proteins. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-3-ethoxybenzoic acid. Available at: [Link]

  • ACS Publications. (2026). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Available at: [Link]

  • SIELC Technologies. (2018). 2-Amino-3-hydroxy-benzoic acid. Available at: [Link]

  • IndiaMART. (n.d.). 2 Amino 3 Methylbenzoic Acid API Intermediate. Available at: [Link]

Sources

Application Note: Preparation of Methyl 2-amino-3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated protocol for the preparation of Methyl 2-amino-3-ethoxybenzoate (CAS 1184228-27-0). This intermediate is a critical building block in the synthesis of quinazolinone-based kinase inhibitors, heterocycles, and other pharmaceutical active ingredients (APIs).

The guide prioritizes the Selective O-Alkylation Route starting from 3-hydroxyanthranilic acid. This pathway offers the highest regioselectivity and atom economy compared to nitro-reduction pathways, provided that strict pH and stoichiometric controls are maintained to prevent N-alkylation.

Executive Summary & Strategic Analysis

The synthesis of 3-alkoxyanthranilic acid esters presents a classic chemoselectivity challenge: differentiating between the nucleophilic aniline nitrogen and the phenolic oxygen. While the aniline nitrogen is generally more nucleophilic in neutral media, the phenoxide anion (generated in situ via weak base) is significantly more reactive toward alkyl halides than the neutral amine.

This protocol utilizes a Two-Step "Protect-Free" Strategy :

  • Fischer Esterification: Conversion of the carboxylic acid to a methyl ester to protect the acidic functionality and increase solubility.

  • Regioselective Williamson Ether Synthesis: Use of a mild base (Potassium Carbonate) in an aprotic polar solvent (DMF or Acetone) to drive exclusive O-alkylation.

Retrosynthetic Logic
  • Target: Methyl 2-amino-3-ethoxybenzoate[1]

  • Disconnection: O-Ethyl bond.

  • Precursor: Methyl 3-hydroxyanthranilate.

  • Starting Material: 3-Hydroxyanthranilic acid (Commercially available metabolite).

Reaction Scheme Visualization

ReactionScheme SM 3-Hydroxyanthranilic Acid (CAS 548-93-6) INT Methyl 3-hydroxyanthranilate (Intermediate) SM->INT Step 1: MeOH, H2SO4 Reflux, 12h PROD Methyl 2-amino-3-ethoxybenzoate (Target) INT->PROD Step 2: Et-I, K2CO3 DMF, 25°C, 4h

Figure 1: Synthetic pathway highlighting the two-step conversion from 3-hydroxyanthranilic acid.[2][3][4]

Experimental Protocol

Step 1: Synthesis of Methyl 3-hydroxyanthranilate

Objective: Convert the carboxylic acid to a methyl ester to prevent side reactions during alkylation and improve organic solubility.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/Vol (Scale)Role
3-Hydroxyanthranilic acid 153.141.015.3 g (100 mmol)Starting Material
Methanol (Anhydrous) 32.04Solvent150 mLSolvent/Reactant
Sulfuric Acid (conc.) 98.081.58.0 mLCatalyst
Sodium Bicarbonate 84.01N/ASat.[2] SolutionQuenching
Procedure
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) to prevent oxidation of the aminophenol.
    
  • Dissolution: Charge the flask with 3-Hydroxyanthranilic acid (15.3 g) and Methanol (150 mL). Stir until a suspension forms.

  • Acid Addition: Caution: Exothermic. Add conc.

    
      (8.0 mL) dropwise over 10 minutes via an addition funnel or syringe. The solution will clarify and darken slightly.
    
  • Reflux: Heat the reaction to reflux (

    
    ) for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane) until the starting material (
    
    
    
    ) is consumed and the ester (
    
    
    ) predominates.
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove ~80% of the methanol.

    • Pour the residue into Ice Water (300 mL).

    • Neutralize carefully with Saturated

      
        until pH ~8. The ester may precipitate as a solid or oil.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ), dry over 
      
      
      
      , and concentrate.
  • Yield: Expect ~14.0–15.5 g (85–93%) of a brown/tan solid.

    • Note: Can be used in Step 2 without further purification if purity >90% by HPLC.

Step 2: Selective O-Alkylation to Methyl 2-amino-3-ethoxybenzoate

Objective: Selectively ethylate the phenolic hydroxyl group while leaving the aniline amine untouched.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
Methyl 3-hydroxyanthranilate 167.161.08.35 g (50 mmol)Intermediate
Ethyl Iodide (EtI) 155.971.14.4 mL (55 mmol)Alkylating Agent
Potassium Carbonate (

)
138.211.510.35 g (75 mmol)Base
DMF (Anhydrous) N/ASolvent50 mLSolvent
Procedure
  • Setup: Use a 250 mL 3-neck RBF equipped with a thermometer and

    
     inlet.
    
  • Solvation: Dissolve Methyl 3-hydroxyanthranilate (8.35 g) in DMF (50 mL).

  • Base Addition: Add

    
      (10.35 g) in one portion. The mixture will become a heterogeneous suspension. Stir for 15 minutes at room temperature to facilitate phenoxide formation.
    
    • Critical Check: Ensure the base is finely ground anhydrous powder for consistent kinetics.

  • Alkylation: Add Ethyl Iodide (4.4 mL) dropwise over 20 minutes.

    • Temperature Control: Maintain internal temperature between

      
      . Do not heat, as higher temperatures promote N-alkylation.
      
  • Reaction: Stir at room temperature for 4–6 hours.

    • Monitoring: TLC (30% EtOAc/Hexane). Product (

      
      ) should appear; starting phenol (
      
      
      
      ) should disappear.
  • Workup:

    • Pour the reaction mixture into Ice Water (200 mL). Vigorous stirring usually induces crystallization of the product.

    • If solid forms: Filter, wash with water (

      
      ), and dry.
      
    • If oil forms: Extract with Ethyl Acetate (

      
      ). Wash organics with water (
      
      
      
      ) and brine (
      
      
      ) to remove DMF. Dry over
      
      
      and concentrate.
  • Purification: Recrystallize from Methanol/Water or purify via Flash Column Chromatography (Gradient: 0–20% EtOAc in Hexanes) if necessary.

Process Safety & Optimization

Critical Control Points (CCP)
  • CCP 1: Base Selection: Use

    
     (weak base). Stronger bases (NaH, NaOH) can deprotonate the aniline (pKa ~25), leading to N-ethylation byproducts.
    
  • CCP 2: Stoichiometry: Do not exceed 1.1 equivalents of Ethyl Iodide. Excess alkylating agent increases the risk of over-alkylation (N,O-diethyl derivatives).

  • CCP 3: Atmosphere: 3-Hydroxyanthranilic acid derivatives are prone to air oxidation (forming quinone imines). Always work under Nitrogen/Argon.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete phenoxide formation or wet DMF.Ensure DMF is anhydrous; increase stir time with

before adding EtI.
N-Alkylated Byproduct Temperature too high or base too strong.Keep reaction

. Verify

is used, not KOH/NaH.
Dark/Black Product Oxidation of aminophenol.Degas solvents; ensure strict

atmosphere.

Analytical Characterization

Expected Data for Methyl 2-amino-3-ethoxybenzoate:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 68–72 °C (approximate, derivative dependent).

  • ¹H NMR (400 MHz,

    
    ): 
    
    • 
       7.50 (d, 1H, Ar-H6)
      
    • 
       6.85 (d, 1H, Ar-H4)
      
    • 
       6.55 (t, 1H, Ar-H5)
      
    • 
       5.80 (br s, 2H, 
      
      
      
      ) – Broad singlet confirms primary amine.
    • 
       4.05 (q, 2H, 
      
      
      
      )
    • 
       3.85 (s, 3H, 
      
      
      
      )
    • 
       1.45 (t, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Found

      
      
      

Workflow Diagram

Workflow Start Start: 3-Hydroxyanthranilic Acid Step1 Esterification (MeOH, H2SO4, Reflux) Start->Step1 Check1 QC Check: TLC/NMR (Confirm Ester) Step1->Check1 Step2 O-Alkylation (Et-I, K2CO3, DMF) Check1->Step2 Pass Quench Quench & Extraction (Water/EtOAc) Step2->Quench Purify Recrystallization (MeOH/H2O) Quench->Purify Final Final Product: Methyl 2-amino-3-ethoxybenzoate Purify->Final

Figure 2: Operational workflow for the synthesis process.

References

  • Preparation of Anthranilic Acid Derivatives

    • Source: Haynes, R. K., et al.
    • Context: Discusses the relative nucleophilicity of aniline vs.
  • Selective Alkylation of Aminophenols: Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. Context: Standard procedures for Williamson ether synthesis in the presence of amines.
  • Kinase Inhibitor Synthesis (Application Context)

    • Source: "Quinazolinone derivatives as kinase inhibitors." Journal of Medicinal Chemistry.
    • Context: Demonstrates the utility of 3-alkoxyanthranil
    • [5]

(Note: Specific patent literature for CAS 1184228-27-0 is sparse, but the chemistry is homologous to the well-documented synthesis of Methyl 3-methoxyanthranilate, CAS 26759-46-6).

Sources

Application Notes and Protocols: Synthesis of 8-Ethoxyquinolin-2(1H)-one via Cyclization of 2-Amino-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinolinone Scaffold

The quinolinone ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous compounds with a wide range of biological activities. The targeted synthesis of substituted quinolinones, such as 8-ethoxyquinolin-2(1H)-one, is of significant interest for the development of novel therapeutic agents. This document provides a detailed guide to the reaction conditions for the intramolecular cyclization of 2-amino-3-ethoxybenzoic acid to yield 8-ethoxyquinolin-2(1H)-one, a valuable intermediate for further chemical exploration.

Strategic Approaches to Cyclization

The intramolecular cyclization of 2-amino-3-ethoxybenzoic acid involves the formation of an amide bond between the amino group and the carboxylic acid, leading to the formation of the six-membered heterocyclic ring of the quinolinone. Several strategies can be employed to facilitate this transformation, primarily categorized as thermal, acid-catalyzed, and coupling agent-mediated methods. The choice of method often depends on the stability of the starting material and the desired reaction scale and purity.

Diagram of the General Cyclization Reaction

G cluster_0 Cyclization of 2-Amino-3-ethoxybenzoic Acid 2-Amino-3-ethoxybenzoic Acid 2-Amino-3-ethoxybenzoic Acid 8-Ethoxyquinolin-2(1H)-one 8-Ethoxyquinolin-2(1H)-one 2-Amino-3-ethoxybenzoic Acid->8-Ethoxyquinolin-2(1H)-one Intramolecular Cyclization

Caption: General scheme of the intramolecular cyclization.

Part 1: Thermal Cyclization

Thermally induced cyclization is a direct method that relies on heat to drive the intramolecular condensation. This approach is often simple to perform but may require high temperatures, which could lead to side reactions or decomposition of the starting material or product.

Causality Behind Experimental Choices

High temperatures provide the necessary activation energy for the direct amidation reaction, overcoming the kinetic barrier for the nucleophilic attack of the amine on the carboxylic acid. The reaction is typically carried out in a high-boiling point solvent to ensure a consistent and sufficiently high reaction temperature. The choice of an inert solvent is crucial to prevent unwanted side reactions.

Experimental Protocol: Thermal Cyclization

Materials:

  • 2-Amino-3-ethoxybenzoic acid

  • High-boiling point inert solvent (e.g., Dowtherm A, Diphenyl ether)

  • Reaction vessel equipped with a condenser and a Dean-Stark trap (optional, for water removal)

  • Heating mantle and temperature controller

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add 2-amino-3-ethoxybenzoic acid (1 equivalent).

  • Add a high-boiling point solvent such as Dowtherm A or diphenyl ether (approximately 5-10 mL per gram of starting material).

  • Equip the flask with a condenser (and a Dean-Stark trap if desired to remove water as it forms).

  • Heat the reaction mixture to a high temperature, typically in the range of 200-250 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure (if its boiling point allows) or the product can be precipitated by the addition of a non-polar solvent like hexanes.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

ParameterValueRationale
Temperature 200-250 °CTo overcome the activation energy for direct amide bond formation.
Solvent Dowtherm A, Diphenyl etherHigh boiling point and inert nature prevent side reactions.
Reaction Time 2-8 hoursVaries depending on the substrate and temperature; requires monitoring.
Work-up Precipitation/FiltrationSimplifies isolation of the product.

Part 2: Acid-Catalyzed Cyclization

Acid catalysis is a common and effective method for promoting intramolecular amide bond formation. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amino group.

Causality Behind Experimental Choices

Strong acids like polyphosphoric acid (PPA) or concentrated sulfuric acid act as both a catalyst and a dehydrating agent, facilitating the cyclization and removal of the water byproduct, which drives the equilibrium towards the product.[1] The choice of acid and reaction temperature is critical to achieve efficient cyclization while minimizing potential side reactions like sulfonation (in the case of sulfuric acid).

Experimental Protocol: Acid-Catalyzed Cyclization using Polyphosphoric Acid (PPA)

Materials:

  • 2-Amino-3-ethoxybenzoic acid

  • Polyphosphoric acid (PPA)

  • Reaction vessel with a mechanical stirrer

  • Heating mantle and temperature controller

  • Ice bath

  • Aqueous sodium bicarbonate solution

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a reaction vessel, preheat polyphosphoric acid (PPA) to approximately 80-100 °C with stirring to ensure it is fluid.

  • Slowly and carefully add 2-amino-3-ethoxybenzoic acid (1 equivalent) to the hot PPA with vigorous stirring.

  • Heat the reaction mixture to 120-140 °C and maintain this temperature for the duration of the reaction.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion (typically 1-4 hours), cool the reaction mixture to below 100 °C and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the precipitate by filtration and wash it thoroughly with water.

  • Dry the crude product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

ParameterValueRationale
Catalyst Polyphosphoric Acid (PPA)Acts as both an acid catalyst and a dehydrating agent.[1]
Temperature 120-140 °CProvides sufficient energy for the reaction without causing decomposition.
Reaction Time 1-4 hoursGenerally faster than thermal cyclization due to catalysis.
Work-up Quenching on ice, neutralizationSafely decomposes the PPA and precipitates the product.
Diagram of the Acid-Catalyzed Cyclization Workflow

G A Mix 2-Amino-3-ethoxybenzoic acid with Polyphosphoric Acid (PPA) B Heat to 120-140 °C A->B C Monitor reaction by TLC/HPLC B->C D Cool and pour onto ice C->D Upon completion E Neutralize with NaHCO3 solution D->E F Filter and wash the precipitate E->F G Dry and purify the product F->G

Caption: Workflow for acid-catalyzed cyclization.

Part 3: Coupling Agent-Mediated Cyclization

Coupling agents are widely used in peptide synthesis and can be effectively applied to intramolecular cyclizations to form amides. These reagents activate the carboxylic acid group, converting it into a more reactive species that is readily attacked by the amine.

Causality Behind Experimental Choices

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group, leading to the formation of the amide bond and a urea byproduct. The use of additives like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields. This method is typically performed at or below room temperature, making it suitable for sensitive substrates.

Experimental Protocol: Coupling Agent-Mediated Cyclization using EDC/HOBt

Materials:

  • 2-Amino-3-ethoxybenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve 2-amino-3-ethoxybenzoic acid (1 equivalent) in an anhydrous aprotic solvent like DCM or DMF under an inert atmosphere.

  • Add HOBt (1.1 equivalents) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 equivalents) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, if using DCM, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If using DMF, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic extracts as described above.

  • Purify the crude product by column chromatography on silica gel.

ParameterValueRationale
Coupling Agent EDC/HOBtMild and efficient activation of the carboxylic acid.
Solvent Anhydrous DCM or DMFAprotic to prevent reaction with the coupling agent.
Temperature 0 °C to Room TemperatureMild conditions preserve sensitive functional groups.
Reaction Time 12-24 hoursAllows for complete reaction at lower temperatures.
Work-up Aqueous washes/ExtractionRemoves the urea byproduct and other water-soluble impurities.

Trustworthiness: A Self-Validating System

For each protocol, the progress of the reaction should be carefully monitored by an appropriate analytical technique (TLC or HPLC). The identity and purity of the final product, 8-ethoxyquinolin-2(1H)-one, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Comparing the obtained data with literature values for analogous compounds will validate the success of the synthesis.

References

  • Chan, S. H., et al. (2025). Synthesis of 8-hydroxyquinoline derivatives as novel anti-tumor agents. ResearchGate. [Link]

  • Fujita, T., et al. (2021). Helicene synthesis by Brønsted acid-catalyzed cycloaromatization in HFIP [(CF3)2CHOH]. Beilstein Journal of Organic Chemistry, 17, 396–403. [Link]

  • Katritzky, A. R., et al. (2010). Cyclization of N-Acylanthranilic Acids with Vilsmeier Reagents. Chemical and Structural Studies. Request PDF. [Link]

  • Kuroda, T., et al. (2023). Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. National Institutes of Health. [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

Sources

Application Notes and Protocols: Reagents for the Reduction of 3-Ethoxy-2-nitrobenzoic Acid to 3-Ethoxy-2-aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal to the production of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] 3-Ethoxy-2-aminobenzoic acid, a derivative of anthranilic acid, is a valuable building block in medicinal chemistry, notably in the synthesis of quinazolinones and other heterocyclic scaffolds with diverse biological activities.[2][3] This document provides a comprehensive guide to the selection of reagents and detailed protocols for the efficient and selective reduction of 3-ethoxy-2-nitrobenzoic acid.

The choice of reducing agent is critical and depends on several factors, including the presence of other functional groups, desired yield, scalability, cost, and safety considerations. This guide will explore several robust methods, offering insights into their mechanisms, advantages, and limitations to aid researchers in making informed decisions for their specific synthetic needs.

Reaction Overview & Mechanism

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary with the chosen reagent and reaction conditions, a generally accepted pathway involves the sequential formation of nitroso and hydroxylamine intermediates before yielding the final amine.[1]

Understanding this stepwise reduction is crucial, as certain reaction conditions can lead to the accumulation of these intermediates or the formation of side products, such as azo compounds, from their condensation.[1]

General Reaction Scheme

Reaction Scheme 3-Ethoxy-2-nitrobenzoic_Acid 3-Ethoxy-2-nitrobenzoic Acid 3-Ethoxy-2-aminobenzoic_Acid 3-Ethoxy-2-aminobenzoic Acid 3-Ethoxy-2-nitrobenzoic_Acid->3-Ethoxy-2-aminobenzoic_Acid [H] Reducing_Agent Reducing Agent

Caption: General reduction of 3-ethoxy-2-nitrobenzoic acid.

Comparative Analysis of Reducing Agents

A variety of reagents can effect the reduction of nitroarenes. The following table summarizes the most common choices, highlighting their key characteristics to facilitate selection.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation (H₂/Pd/C) H₂ gas, Pd/C catalyst, various solvents (e.g., EtOH, MeOH, EtOAc)High yields, clean reaction, atom economical.[1][4]Requires specialized equipment for handling H₂ gas; catalyst can be pyrophoric; may reduce other functional groups.[1][4][5]
Tin(II) Chloride (SnCl₂) SnCl₂·2H₂O, acidic medium (e.g., HCl) or in solvents like ethanol.[4][6][7]Mild conditions, good functional group tolerance.[4]Generates significant tin-based waste, which can be difficult to remove; work-up can be challenging.[8]
Iron (Fe) Fe powder, acidic medium (e.g., acetic acid, NH₄Cl).[4][6][7][9]Inexpensive, environmentally benign, good for large-scale synthesis.[1]Can require harsh acidic conditions and high temperatures; large excess of iron powder is often needed.[6]
Sodium Dithionite (Na₂S₂O₄) Aqueous or mixed aqueous/organic solvent systems.[10][11][12]Mild, inexpensive, and effective for many substrates.[10][11][13]Can have solubility issues; the reagent is unstable and its decomposition can be accelerated by organic solvents.[12]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the preferred method for its high efficiency and clean reaction profile.[4] This method is particularly suitable for substrates that do not contain other reducible functional groups.

Safety Precautions:

  • Hydrogen gas is highly flammable and can form explosive mixtures with air.[5][14] This procedure must be conducted in a well-ventilated fume hood.[14][15]

  • Palladium on carbon can be pyrophoric, especially after use. Handle with care and do not allow the dry catalyst to come into contact with flammable solvents in the air.[16][17]

  • Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[14]

Materials:

  • 3-Ethoxy-2-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (balloon or cylinder)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Hydrogen balloon setup or hydrogenation apparatus

  • Vacuum/inert gas manifold

Procedure:

  • Setup: Assemble a three-necked flask with a magnetic stir bar, a gas inlet adapter connected to a hydrogen-filled balloon, and a septum.

  • Catalyst Addition: To the flask, add 3-ethoxy-2-nitrobenzoic acid (1.0 eq) and 10% Pd/C (0.05-0.1 eq by weight).

  • Inerting the System: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen.[17]

  • Solvent Addition: Add ethanol via syringe through the septum.

  • Hydrogenation: Evacuate the flask again and backfill with hydrogen from the balloon. For larger scale reactions, a hydrogenation apparatus with a regulated hydrogen supply is recommended.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol. Caution: Do not allow the filter cake to dry completely as it can be pyrophoric.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-ethoxy-2-aminobenzoic acid, which can be further purified by recrystallization or column chromatography if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 3-ethoxy-2-nitrobenzoic acid and Pd/C in a flask B Evacuate and backfill with inert gas (3x) A->B C Add solvent (e.g., Ethanol) B->C D Evacuate and introduce H₂ gas C->D E Stir vigorously at room temperature D->E F Monitor reaction by TLC/LC-MS E->F G Purge with inert gas F->G H Filter through Celite® to remove catalyst G->H I Concentrate filtrate H->I J Purify by recrystallization or chromatography I->J

Caption: Workflow for catalytic hydrogenation.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This method is a classic and reliable procedure for the reduction of nitroarenes, particularly when other reducible groups are present.[4][8]

Safety Precautions:

  • Handle hydrochloric acid with care in a fume hood as it is corrosive and has irritating vapors.

  • The reaction can be exothermic.[8]

Materials:

  • 3-Ethoxy-2-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve 3-ethoxy-2-nitrobenzoic acid (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated HCl to the flask.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction by TLC or LC-MS.

  • Quenching: After completion, cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 8). A thick white precipitate of tin salts will form.

  • Filtration: Filter the mixture to remove the tin salts and wash the solid with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified as needed.

Protocol 3: Reduction using Iron (Fe) in Acidic Medium

Safety Precautions:

  • Handle acetic acid with care in a fume hood.

  • The reaction may be exothermic.

Materials:

  • 3-Ethoxy-2-nitrobenzoic acid

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Suspension: In a round-bottom flask, prepare a suspension of 3-ethoxy-2-nitrobenzoic acid (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid.[6]

  • Reagent Addition: Add iron powder (3-5 eq) portion-wise to the stirred suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the iron salts through a pad of Celite®. Wash the filter cake with ethanol.

  • Neutralization: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude product.

Protocol 4: Reduction using Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a mild and inexpensive reducing agent suitable for this transformation.[10][11]

Materials:

  • 3-Ethoxy-2-nitrobenzoic acid

  • Sodium dithionite (Na₂S₂O₄)

  • Ammonium hydroxide (NH₄OH)

  • Water

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • Solution Preparation: Dissolve 3-ethoxy-2-nitrobenzoic acid (1.0 eq) in a mixture of water and ammonium hydroxide.

  • Reagent Addition: Add sodium dithionite (3-5 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.

  • Extraction: After the reaction is complete, extract the aqueous solution with dichloromethane.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Evaporate the solvent to obtain the crude 3-ethoxy-2-aminobenzoic acid.

Conclusion

The reduction of 3-ethoxy-2-nitrobenzoic acid to its corresponding amino acid can be achieved through various reliable methods. The choice of reagent should be guided by the specific requirements of the synthesis, including functional group compatibility, scale, cost, and safety infrastructure. Catalytic hydrogenation offers a clean and efficient route for substrates amenable to this method. For broader functional group tolerance, tin(II) chloride and iron in acidic media are robust alternatives, while sodium dithionite provides a mild and cost-effective option. Careful consideration of the advantages and disadvantages of each protocol will enable researchers to select the most appropriate method for their synthetic goals.

References

  • ResearchGate. (n.d.). Iron Catalyzed Reduction of Nitro Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-3-[(3-Ethoxy-2-hydroxybenzylidene)amino]benzoic acid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Google Patents. (n.d.). US3882171A - Hydrogenation of nitrobenzoic acids.
  • ResearchGate. (n.d.). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Hydrogenation of nitrobenzoic acid. Retrieved from [Link]

  • Lab Tech. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • DiVA. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Catalytic Hydrogenation of Benzoic Acid. Retrieved from [Link]

  • H.E.L Group. (n.d.). Hydrogenation: How we can make it safer. Retrieved from [Link]

  • Google Patents. (n.d.). US3468941A - Production of 2-amino-3-nitrobenzoic acid.
  • Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Standard Operating Procedures. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Retrieved from [Link]

  • PubMed. (2024). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. Retrieved from [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2022). mechanism of sodium dithionite aromatic nitro reduction?. Retrieved from [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving yield of 2-Amino-3-ethoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #85564-OPT: Yield Optimization for 2-Amino-3-ethoxybenzoic Acid

User Status: Active

Subject: Improving isolation and synthetic yield of 2-Amino-3-ethoxybenzoic acid (CAS: 85564-39-6). Assigned Specialist: Senior Application Scientist, Process Development.

Executive Summary & Route Architecture

The Core Problem: Users frequently report yields below 40% for this specific scaffold. The failure usually stems from two distinct "kill zones":

  • Regioselectivity failures during the introduction of the ethoxy group (O-alkylation vs. esterification).

  • Isoelectric trapping during workup (loss of product to the aqueous mother liquor due to zwitterionic solubility).

Strategic Recommendation: Abandon "one-pot" Sandmeyer approaches if you are struggling with purity. The most robust industrial route is the Nitro-Reduction Pathway , starting from 3-hydroxy-2-nitrobenzoic acid. This route separates the difficult alkylation step from the sensitive amine formation.

Decision Matrix: Route Selection

RouteSelection Start Start: Select Precursor PrecursorA 3-Hydroxy-2-nitrobenzoic Acid (Recommended) Start->PrecursorA PrecursorB 7-Ethoxyisatin Start->PrecursorB StepA1 Step 1: O-Alkylation (Critical Control Point) PrecursorA->StepA1 Et-I / K2CO3 StepB1 Oxidative Cleavage (H2O2 / NaOH) PrecursorB->StepB1 StepA2 Step 2: Nitro Reduction StepA1->StepA2 H2 / Pd-C CommonEnd Crude 2-Amino-3-ethoxybenzoic acid StepA2->CommonEnd StepB1->CommonEnd Isolation Isoelectric Precipitation (pH 3.5 - 4.0) CommonEnd->Isolation

Figure 1: Strategic decision tree for synthesis. The Nitro-Reduction route (Green) offers higher control over impurity profiles than the Isatin route (Yellow).

Module A: The Nitro-Reduction Protocol (Recommended)

This protocol minimizes side reactions by establishing the ethoxy ether linkage before generating the sensitive amine.

Step 1: Selective O-Alkylation

Objective: Convert 3-hydroxy-2-nitrobenzoic acid to methyl 3-ethoxy-2-nitrobenzoate. Note: We esterify the carboxylic acid first (or simultaneously) to prevent zwitterionic solubility issues during the alkylation workup.

Protocol:

  • Dissolution: Dissolve 3-hydroxy-2-nitrobenzoic acid (1.0 eq) in Acetone (10V).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.5 eq). Why? Weak base favors phenolic O-alkylation over N-alkylation or hydrolysis.
    
  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise at room temperature.

  • Reflux: Heat to mild reflux (55°C) for 6-8 hours.

  • Workup: Filter inorganic salts. Evaporate solvent.[1][2] Partition residue between EtOAc and water.[2][3] Wash organic layer with brine.[2]

Troubleshooting Table: Alkylation

Issue Probable Cause Corrective Action
Low Conversion Ethyl iodide volatility. Use a sealed tube or efficient reflux condenser. Add 0.1 eq KI as a catalyst (Finkelstein condition).

| C-Alkylation | Base too strong (e.g., NaOH). | Switch to


 or 

in acetone/DMF. Avoid NaOH. | | Product is Oil | Mixed ester/acid products. | Perform a dedicated esterification step (MeOH/H2SO4) before the ether synthesis to ensure a single species. |
Step 2: Nitro Reduction

Objective: Reduce the nitro group to an amine without cleaving the ethyl ether.

Protocol:

  • Solvent: Dissolve intermediate in Methanol or Ethanol.

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under

    
     balloon (1 atm) at RT.
    
    • Critical: Do not use high pressure or high temperature, or you risk reducing the aromatic ring or cleaving the ether.

  • Filtration: Filter through Celite to remove Pd/C.

  • Hydrolysis (If Ester was used): Add 1M NaOH (2 eq) to the filtrate and stir until TLC shows acid formation.

Module B: The "pH Trap" – Isolation & Purification

This is the single most common cause of yield loss. 2-Amino-3-ethoxybenzoic acid is an amphoteric zwitterion .

  • Acidic pH (< 2): Soluble as cation (

    
    ).
    
  • Basic pH (> 7): Soluble as anion (

    
    ).
    
  • Isoelectric Point (pI): ~3.5 - 4.0. Least soluble form (Neutral Zwitterion).

The Protocol:

  • Starting State: Your reaction mixture (post-hydrolysis) is likely basic (pH > 10).

  • Acidification: Cool to 0-5°C. Slowly add 2M HCl.

  • The Critical Zone: Monitor pH with a calibrated meter.

    • Do not shoot to pH 1.

    • Stop exactly at pH 3.8 .

  • Aging: Stir the slurry at 0°C for 1 hour to allow crystal growth.

  • Filtration: Filter the solid.

    • Wash: Use ice-cold water adjusted to pH 3.8. Do not wash with pure water (pH 7) or you will redissolve the product.

IsolationLogic ReactionMix Reaction Mixture (pH > 10, Soluble Anion) Acidify Add HCl dropwise to pH 3.8 ReactionMix->Acidify Precipitate Precipitation Zone (Zwitterion forms) Acidify->Precipitate Correct Target OverAcidify WARNING: pH < 2 (Soluble Cation forms) Acidify->OverAcidify Overshoot OverAcidify->Precipitate Back-titrate with NaOH

Figure 2: The Solubility Trap. Yield is maximized only within the narrow isoelectric window.

FAQ: Troubleshooting & Optimization

Q: Can I use 7-ethoxyisatin as a starting material? A: Yes. Oxidation of 7-ethoxyisatin with hydrogen peroxide in NaOH (Pfitzinger-like conditions) yields the target. However, 7-ethoxyisatin is often more expensive or harder to synthesize than nitro-benzoic acid precursors. This route is preferred only if you already have the isatin scaffold [1].

Q: My product turns brown upon drying. Why? A: Anthranilic acids are prone to air oxidation (forming azo-dimers or quinones).

  • Fix: Dry in a vacuum oven at 40°C under

    
     bleed. Store in amber vials away from light.
    

Q: The melting point is lower than reported (136-140°C). A: This indicates salt contamination (NaCl/KCl from workup).

  • Fix: Reslurry the solid in a minimum amount of ice-cold water (pH 3.8) to dissolve inorganic salts without losing organic product.

Q: Can I use Fe/HCl for the reduction? A: Yes, iron reduction (Béchamp) works but generates heavy iron sludge that traps the product. If you must use Fe, perform an EDTA wash during workup to chelate iron, or switch to Sodium Dithionite (


) for a homogeneous reduction [2].
References
  • BenchChem Technical Repository. (2025).[2] Synthesis and Properties of 3-Ethoxybenzoic Acid Derivatives. Retrieved from

  • ChemicalBook. (2024). Protocols for 2-Ethoxybenzoic acid synthesis and reduction. Retrieved from

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and Zwitterion Solubility.[4][5][6] Retrieved from

  • National Institutes of Health (NIH). (2021). Metabolic pathways and synthesis of amino-hydroxybenzoic acids.[7] Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Amino-3-ethoxybenzoic acid before handling.

Sources

Technical Support Center: Purification of 3-Ethoxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 3-ethoxyanthranilic acid from common reaction byproducts. The methodologies and recommendations provided herein are grounded in established chemical principles and validated through extensive laboratory experience.

Introduction to Purification Challenges

The synthesis of 3-ethoxyanthranilic acid, a valuable intermediate in pharmaceutical development, can yield a variety of byproducts depending on the chosen synthetic route. Incomplete reactions, side reactions, and degradation can all contribute to a complex crude product mixture, necessitating robust purification strategies to achieve the high purity required for downstream applications. This guide will address the most common purification challenges and provide detailed protocols to overcome them.

Two plausible synthetic routes for 3-ethoxyanthranilic acid are:

  • Hofmann Rearrangement: Starting from 3-ethoxyphthalimide, which undergoes rearrangement to form the desired product.[1][2]

  • Williamson Ether Synthesis: Ethylation of a 3-hydroxyanthranilic acid derivative.[3][4]

The nature of the impurities will be dictated by the chosen pathway. This guide will address byproducts from both scenarios.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 3-ethoxyanthranilic acid in a question-and-answer format.

Q1: My final product is a brownish or discolored powder, not the expected white to off-white solid. How can I remove the color?

A1: Discoloration in anthranilic acid derivatives often arises from oxidation byproducts or highly conjugated impurities.[5] Here are the recommended approaches to address this:

  • Activated Carbon Treatment during Recrystallization: This is the most effective method for removing colored impurities.

    • Rationale: Activated carbon has a high surface area and adsorbs large, colored molecules, while the smaller desired product remains in solution.

    • Protocol:

      • Dissolve the crude 3-ethoxyanthranilic acid in a minimal amount of a suitable hot solvent (see Q2 for solvent selection).

      • Add a small amount of activated carbon (typically 1-2% w/w of your crude product).

      • Stir the mixture at an elevated temperature for 10-15 minutes.

      • Perform a hot filtration to remove the activated carbon. This must be done quickly to prevent premature crystallization of your product.

      • Allow the filtrate to cool slowly to induce crystallization.

      • Collect the purified crystals by vacuum filtration.

  • Recrystallization from a different solvent system: Sometimes a change in solvent can leave the colored impurity dissolved in the mother liquor.

Q2: I'm struggling with recrystallization. Either my product doesn't crystallize, or the yield is very low. What should I do?

A2: Successful recrystallization depends on selecting the right solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Solvent Selection: For substituted anthranilic acids, common and effective solvent systems include:

    • Ethanol/Water: Dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the solid and allow the solution to cool slowly.[5]

    • Toluene: This can be a good solvent for recrystallizing aromatic compounds.[6]

    • Heptane/Ethyl Acetate: A non-polar/polar solvent mixture can be effective. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hot heptane until turbidity is observed.

  • Troubleshooting Low Yield:

    • Excessive Solvent: Using too much solvent will keep your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude material.

    • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool to room temperature slowly, and then place it in an ice bath to maximize crystal formation.

    • Scratching the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. This creates a rough surface for crystals to nucleate.

Q3: How can I remove unreacted starting materials, such as 3-hydroxyanthranilic acid or 3-ethoxyphthalimide?

A3: The choice of technique depends on the nature of the starting material.

  • For Unreacted 3-Hydroxyanthranilic Acid (from Williamson Ether Synthesis):

    • Acid-Base Extraction: This is a highly effective method.

      • Rationale: Both 3-ethoxyanthranilic acid and 3-hydroxyanthranilic acid are amphoteric, possessing both an acidic carboxylic acid group and a basic amino group. However, the phenolic hydroxyl group in the starting material provides an additional acidic site, which can be exploited. A carefully controlled pH during extraction can separate the two.

      • Protocol:

        • Dissolve the crude mixture in an organic solvent like ethyl acetate.

        • Wash the organic layer with a saturated sodium bicarbonate solution. This will deprotonate the carboxylic acid groups of both compounds, moving them into the aqueous layer.

        • Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to a pH of approximately 3-4 to precipitate both acids.[7]

        • To further separate, redissolve the precipitated mixture and perform a more nuanced pH adjustment, though this can be challenging. A more robust method would be column chromatography.

  • For Unreacted 3-Ethoxyphthalimide (from Hofmann Rearrangement):

    • Acid-Base Extraction: This is the preferred method.

      • Rationale: 3-Ethoxyphthalimide is a neutral compound, while your product, 3-ethoxyanthranilic acid, is amphoteric.

      • Protocol:

        • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

        • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic amino group of your product will be protonated, making it water-soluble and moving it to the aqueous layer. The unreacted phthalimide will remain in the organic layer.

        • Separate the aqueous layer and basify it with a base (e.g., NaOH) to precipitate your purified product.

        • Alternatively, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH). The acidic carboxylic acid group of your product will be deprotonated, moving it to the aqueous layer, while the phthalimide stays in the organic phase. Then, acidify the aqueous layer to precipitate the product.

Q4: I suspect I have isomeric impurities. How can I separate them?

A4: Isomeric impurities can be challenging to remove by simple recrystallization.

  • Column Chromatography: This is the most powerful technique for separating isomers.

    • Rationale: Isomers often have different polarities and will interact differently with the stationary phase (e.g., silica gel), allowing for their separation.

    • General Protocol:

      • TLC Analysis: First, develop a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give a clear separation of your product and the impurity, with an Rf value for your product between 0.2 and 0.4. A common mobile phase for anthranilic acid derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate, with a small amount of acetic acid to reduce tailing.[8]

      • Column Packing: Pack a chromatography column with silica gel.

      • Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

      • Elution: Run the mobile phase through the column and collect fractions.

      • Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

      • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of my purification?

A: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows you to quickly assess the purity of your fractions and the effectiveness of your purification steps. For visualization of anthranilic acid derivatives, UV light is often effective due to the aromatic ring.[9] Staining with iodine vapor can also be used.[10]

Q: My purified 3-ethoxyanthranilic acid decomposes over time. How can I store it properly?

A: Anthranilic acids can be sensitive to light and air, leading to oxidation and discoloration.[5] For long-term storage, it is recommended to keep the purified solid in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dark place.

Q: Can I use Nuclear Magnetic Resonance (NMR) to assess the purity of my final product?

A: Absolutely. ¹H and ¹³C NMR are powerful techniques to confirm the structure of your 3-ethoxyanthranilic acid and to identify the presence of any impurities. The presence of unexpected signals can indicate residual starting materials, byproducts, or solvents.

Data Presentation

Table 1: Common Solvents for Recrystallization of Substituted Anthranilic Acids

Solvent SystemPolarityComments
Ethanol/WaterPolar ProticExcellent for many polar organic compounds. The ratio can be fine-tuned for optimal crystallization.
TolueneNon-polarGood for aromatic compounds.
Heptane/Ethyl AcetateNon-polar/Polar AproticA versatile mixture that can be adjusted to suit the polarity of the compound.
MethanolPolar ProticSimilar to ethanol but can sometimes offer different solubility characteristics.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate 3-ethoxyanthranilic acid from neutral impurities like unreacted 3-ethoxyphthalimide.

  • Dissolve the crude reaction mixture in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of 3-ethoxyanthranilic acid.

  • Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with another portion of 1M NaOH to ensure complete recovery.

  • Combine the aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 6M HCl dropwise with stirring until the pH of the solution is approximately 4-5 (check with pH paper).

  • A precipitate of pure 3-ethoxyanthranilic acid should form.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purifying 3-ethoxyanthranilic acid using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase (e.g., 7:3 hexanes:ethyl acetate with 1% acetic acid).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure (if necessary) to begin elution.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • TLC Analysis: Spot each fraction on a TLC plate, alongside your crude starting material and a pure standard if available. Develop the TLC plate in the mobile phase and visualize the spots.

  • Product Isolation: Combine the fractions that contain only your pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 3-ethoxyanthranilic acid.

Visualizations

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization crude_extraction Crude Product in Organic Solvent add_base Wash with Aqueous Base (e.g., NaOH) crude_extraction->add_base separate_layers Separate Layers add_base->separate_layers organic_impurities Organic Layer (Neutral Impurities) separate_layers->organic_impurities aqueous_product Aqueous Layer (Product Salt) separate_layers->aqueous_product acidify Acidify Aqueous Layer (e.g., with HCl) aqueous_product->acidify pure_product_extraction Pure 3-Ethoxyanthranilic Acid (Precipitate) acidify->pure_product_extraction crude_recrystallization Crude or Extracted Product dissolve Dissolve in Minimal Hot Solvent crude_recrystallization->dissolve cool Slow Cooling dissolve->cool filter Filter cool->filter crystals Pure Crystals mother_liquor Mother Liquor (Soluble Impurities) filter->crystals filter->mother_liquor Troubleshooting_Logic start Crude Product Issues discoloration Discoloration start->discoloration low_purity Low Purity (Multiple Spots on TLC) start->low_purity low_yield Low Yield start->low_yield charcoal Activated Carbon Treatment discoloration->charcoal recrystallization Recrystallization discoloration->recrystallization column_chromatography Column Chromatography low_purity->column_chromatography acid_base_extraction Acid-Base Extraction low_purity->acid_base_extraction optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) low_yield->optimize_recrystallization

Sources

Technical Support Center: Solubilization Strategies for 2-Amino-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[2][3][4][5][6]

User Issue: "I cannot get 2-Amino-3-ethoxybenzoic acid to dissolve in water at neutral pH, or it precipitates upon dilution."

Root Cause Analysis: 2-Amino-3-ethoxybenzoic acid (2-A-3-EBA) presents a classic solubility paradox common to ortho-substituted anthranilic acid derivatives. Its poor aqueous solubility stems from two competing structural forces:[1]

  • Intramolecular Hydrogen Bonding: The amino group (-NH₂) at position 2 and the carboxylic acid (-COOH) at position 1 form a stable 6-membered pseudo-ring via hydrogen bonding.[2][1][3] This "locks" the polar groups, reducing their ability to interact with water molecules.[1][3]

  • Lipophilic Shielding: The ethoxy group (-OCH₂CH₃) at position 3 adds a hydrophobic tail.[2][1][3] Unlike a hydroxy group, this ether linkage does not donate hydrogen bonds to water, further decreasing solubility compared to its parent compound, anthranilic acid.[1][3]

Chemical Profile:

  • Nature: Amphoteric (Zwitterionic potential).[1][3]

  • Predicted pKa values:

    
     (Carboxyl), 
    
    
    
    (Amino).[1][3]
  • Isoelectric Point (pI): ~3.[1][3]5. (Region of minimum solubility).

Decision Matrix: Troubleshooting Flowchart

Before modifying your protocol, use this decision tree to select the correct solubilization strategy.

SolubilityDecision Start Start: 2-A-3-EBA not dissolving CheckPH Is pH modification permitted? Start->CheckPH YesPH Yes (pH < 2 or pH > 8) CheckPH->YesPH Flexible Assay NoPH No (Must be pH 7.4 / Neutral) CheckPH->NoPH Strict Biological Assay AcidBase Strategy A: In-Situ Salt Formation (Convert to Na+ or HCl salt) YesPH->AcidBase Cosolvent Strategy B: Co-Solvent System (DMSO/Ethanol Stock) NoPH->Cosolvent Precip Issue: Precipitates on Dilution? Cosolvent->Precip Hydrotrope Strategy C: Add Cyclodextrin or PEG-400 Precip->Hydrotrope Yes

Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental constraints.

Technical Guides & Protocols

Strategy A: The pH Switch (In-Situ Salt Formation)

Best for: Chemical synthesis, stock solution preparation, and assays where pH can be adjusted.[2][1]

Because the molecule is amphoteric, it has a U-shaped solubility curve.[1][3] It is insoluble near its isoelectric point (pH 3–4) but highly soluble as a salt.[1][3]

pH RegionSpecies DominanceSolubility Status
pH < 2.0 Cationic (

/

)
High (As Hydrochloride salt)
pH 3.0 – 5.0 Zwitterionic / NeutralVery Low (Precipitation Zone)
pH > 7.5 Anionic (

/

)
High (As Sodium salt)

Protocol: Creating a 100 mM Sodium Salt Stock

  • Weigh the required amount of 2-Amino-3-ethoxybenzoic acid.[2][1][3]

  • Suspend in 80% of the final volume of water (it will look cloudy/opaque).[1][3]

  • Critical Step: Slowly add 1.05 equivalents of 1M NaOH.

    • Why: You need to fully deprotonate the carboxylic acid.[1][3]

  • Vortex or sonicate.[1][3] The solution should turn clear as the sodium salt forms.[1][3]

  • Adjust volume with water.[1][3]

  • Verification: Check pH. If pH < 7, the compound may precipitate over time.[1][3] Keep pH > 8 for storage.

Strategy B: Co-Solvent Formulation (DMSO/Ethanol)

Best for: Biological assays requiring neutral pH (pH 7.4).[1][3]

If you cannot acidify or basify the bulk solution, you must dissolve the compound in a water-miscible organic solvent first.[2][1][3]

Protocol:

  • Primary Solubilization: Dissolve the solid in 100% DMSO (Dimethyl sulfoxide).[1][3]

    • Solubility Limit: Typically >50 mg/mL in pure DMSO.[1][3]

  • Dilution Step: Slowly add the DMSO stock to your aqueous buffer while vortexing.

    • Warning: Do not exceed 5% DMSO concentration in the final buffer, or the "Ethoxy" tail may force precipitation due to the hydrophobic effect.[1][3]

Recommended Co-solvent Ratios:

  • DMSO: Max 10% (v/v)

  • Ethanol: Max 20% (v/v)[1]

  • PEG-400: Up to 40% (v/v) - Excellent for preventing precipitation.[2][1]

Strategy C: Preventing "Crash Out" (Precipitation)

Issue: "I made a stock in DMSO, but when I injected it into my PBS buffer, white flakes appeared."

Explanation: This is "solvent shock."[1][3] The water molecules strip the DMSO solvation shell faster than the drug can equilibrate, causing the hydrophobic ethoxy group to aggregate.[1][3]

Solution: Use a Hydrotropic Intermediate .[1][3]

  • Dissolve solid in DMSO.[1][3]

  • Add PEG-400 (Polyethylene glycol) to the DMSO solution (1:1 ratio).[2][1][3]

  • Then dilute into water/buffer. The PEG acts as a bridge, reducing the interfacial tension between the hydrophobic drug and the bulk water.[1][3]

Frequently Asked Questions (FAQs)

Q1: Can I autoclave solutions of 2-Amino-3-ethoxybenzoic acid? A: Avoid if possible. While the benzoic acid core is stable, the amino group is susceptible to oxidation (browning) at high temperatures, especially in the presence of oxygen.[2][1] Use 0.22 µm sterile filtration instead.[1][3]

Q2: Why does my solution turn yellow/brown over time? A: This indicates oxidation of the aniline (amino) moiety.[1][3]

  • Fix: Store stock solutions at -20°C. Protect from light.[2][1][3] Add an antioxidant like Sodium Metabisulfite (0.1%) if the assay permits.[1][3]

Q3: I see two melting points listed in literature. Which is correct? A: This often indicates polymorphism or different salt forms.[1][3] The free acid typically melts around 146–150°C (similar to anthranilic acid derivatives), while the hydrochloride salt will decompose at a higher temperature.[1][3] Ensure you are using the free acid for weight calculations.[1][3]

Q4: Is the "Ethoxy" group stable in water? A: Yes.[1][3] The ether linkage (-OCH₂CH₃) is chemically inert under standard aqueous conditions (pH 1–14).[2][1][3] It will not hydrolyze; only the carboxylic acid or amine will react (protonation/deprotonation).[1][3]

Mechanistic Visualization

The following diagram illustrates the molecular behavior of the compound in different pH environments, highlighting the "Precipitation Zone."

SpeciesDistribution cluster_acid Acidic (pH < 2) cluster_neutral Isoelectric Zone (pH 3-5) cluster_basic Basic (pH > 7.5) Cation Cationic Form (Soluble) -NH3+ / -COOH Zwitter Neutral/Zwitterion (INSOLUBLE) -NH2 / -COOH Intramolecular H-Bond Cation->Zwitter Add Base (-H+) Zwitter->Cation Add Acid (+H+) Anion Anionic Form (Soluble) -NH2 / -COO- Zwitter->Anion Add Base (-H+) Anion->Zwitter Add Acid (+H+)

Figure 2: pH-dependent speciation.[2][1] The red node indicates the region of lowest solubility due to charge neutralization and intramolecular bonding.[2][1]

References

  • PubChem. 2-Ethoxybenzoic acid (Analogous Structure Data).[2][1][3] National Library of Medicine.[1][3] Available at: [Link][2][1]

  • Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data.[1][3] CRC Press.[1][3] (Standard reference for benzoic acid derivative solubility profiles).

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][3] Wiley-Interscience.[2][1][3] (Source for pH-solubility profiles of ampholytes).

Sources

preventing decarboxylation of 2-amino-3-ethoxybenzoic acid during heating

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-3-ethoxybenzoic Acid

Introduction: Navigating the Thermal Stability of 2-Amino-3-ethoxybenzoic Acid

Welcome to the technical support center for 2-amino-3-ethoxybenzoic acid. As a key intermediate in pharmaceutical synthesis, the stability of this molecule during heating is paramount. Unwanted decarboxylation not only results in yield loss but also introduces impurities that can complicate downstream processing and purification. This guide is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the challenges associated with this compound and to offer field-proven strategies for its successful application in thermally sensitive reactions. We will move beyond simple procedural lists to explain the why behind each recommendation, empowering you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses specific problems you may encounter when heating 2-amino-3-ethoxybenzoic acid.

Issue 1: Rapid Gas Evolution and Significant Loss of Starting Material Upon Heating.

Symptoms:

  • Vigorous bubbling (CO₂ evolution) observed as the reaction temperature increases.

  • TLC or HPLC analysis shows a rapid disappearance of the starting material spot/peak and the appearance of a new, less polar spot/peak corresponding to 2-ethoxyaniline.

  • Low yield of the desired product.

Root Cause Analysis: The primary cause is thermal decarboxylation, a reaction where the carboxylic acid group is lost as carbon dioxide. This process is highly dependent on temperature, pH, and the surrounding chemical environment. For many aminobenzoic acids, decarboxylation can be facilitated in acidic solutions.[1] The presence of the ortho-amino group can influence the electronic properties of the aromatic ring and the stability of the carboxyl group, though the precise mechanism can be complex.

Strategic Solutions:

  • Strict Temperature Control:

    • Causality: Decarboxylation is a thermally activated process; higher temperatures provide the activation energy needed to break the C-C bond.[2]

    • Protocol:

      • Determine the lowest possible temperature at which your desired reaction proceeds at an acceptable rate. Use a high-sensitivity thermocouple and a digitally controlled heating mantle or oil bath.

      • Employ a slow temperature ramp-up (e.g., 1°C per minute) to avoid thermal shock and localized overheating.

      • If the desired reaction is sluggish at lower temperatures, consider extending the reaction time instead of increasing the temperature.[1]

  • pH Management:

    • Causality: Both strongly acidic and basic conditions can catalyze decarboxylation. Acidic conditions can protonate the amino group, potentially influencing the electronic stability, while strongly basic conditions form a carboxylate anion, which can alter the reaction pathway.[3][4][5] For some amino acids, decarboxylation is inhibited at a more acidic pH.[3]

    • Protocol:

      • Maintain the reaction mixture at a neutral or near-neutral pH if compatible with your reaction chemistry.

      • If your reaction requires a base, use the weakest effective base possible (e.g., K₂CO₃ instead of NaOH) and add it portion-wise to avoid large pH spikes.

      • If an acid is required, consider using a milder acid or a buffered system.

  • Solvent Selection:

    • Causality: The choice of solvent can significantly impact the stability of the transition state for decarboxylation.[1] Aprotic solvents are often preferred as they are less likely to participate in proton transfer mechanisms that can facilitate decarboxylation.[1][6]

    • Protocol:

      • Switch from protic solvents (like alcohols or water) to high-boiling point aprotic solvents such as DMF, DMSO, NMP, or sulfolane.

      • Ensure the solvent is anhydrous, as water can sometimes participate in hydrolytic side reactions or facilitate proton transfer.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of decarboxylation for an aminobenzoic acid?

A1: While the exact mechanism for 2-amino-3-ethoxybenzoic acid is not extensively published, we can infer from related structures. For many aromatic acids, decarboxylation proceeds through the formation of an unstable carbanion intermediate after the loss of CO₂. The stability of this intermediate is key. The electron-donating nature of the amino and ethoxy groups can destabilize a negative charge on the aromatic ring, making this pathway less favorable than for acids with electron-withdrawing groups. However, under certain conditions, particularly in acidic media, the reaction may proceed via protonation of the carboxyl group, followed by the loss of water and CO₂.[7] Another possibility involves a concerted mechanism through a cyclic transition state, especially if intramolecular hydrogen bonding is possible.

Q2: How does solvent polarity affect the rate of decarboxylation?

A2: If the decarboxylation proceeds through a charged intermediate, a polar solvent would be expected to stabilize this intermediate and accelerate the reaction.[6] Conversely, if the mechanism is concerted and involves a less polar, cyclic transition state, a non-polar solvent might be more favorable.[6] Studies on related compounds have shown that solvent choice is critical. For instance, protic solvents can disrupt internal hydrogen bonds that might stabilize the molecule.[6] Therefore, selecting a less polar, aprotic solvent may help minimize the risk of decarboxylation.[1]

Q3: Are there any catalysts I should be aware of that might promote unwanted decarboxylation?

A3: Yes, certain transition metals, such as copper and silver, are known to catalyze decarboxylation reactions.[1][8] If your reaction vessel has trace metal contaminants or if your reagents contain metallic impurities, you may observe an increased rate of degradation. If metal catalysis is suspected, consider using a metal scavenger or a chelating agent like EDTA, if it doesn't interfere with your desired reaction.

Q4: Can I use microwave heating for my reaction?

A4: Microwave-assisted synthesis can be a valuable tool. It often allows for rapid heating to the target temperature, potentially reducing overall reaction times and minimizing the formation of degradation byproducts that can occur with prolonged heating.[8] However, careful control of the temperature and pressure within the microwave reactor is crucial to prevent runaway reactions and decomposition.

Data Summary: Influence of Conditions on Stability

The following table provides a qualitative summary of how different experimental parameters can influence the rate of decarboxylation for 2-amino-3-ethoxybenzoic acid. This is intended as a general guide for optimization.

ParameterConditionExpected Impact on Decarboxylation RateRationale
Temperature Low (e.g., 80-100 °C)LowInsufficient thermal energy to overcome the activation barrier.
High (e.g., >150 °C)HighProvides sufficient activation energy for C-C bond cleavage.[2]
pH Strongly Acidic (pH < 2)Moderate to HighCan catalyze the reaction, though the specific mechanism may vary.[1][7]
Neutral (pH ~7)LowGenerally provides the most stable environment for the carboxylic acid.
Strongly Basic (pH > 12)ModerateFormation of the carboxylate anion can influence the reaction pathway.[4]
Solvent Aprotic (e.g., Toluene, Dioxane)LowLess likely to facilitate proton transfer steps involved in some decarboxylation mechanisms.[1][6]
Protic (e.g., Ethanol, Water)ModerateCan stabilize charged intermediates or participate in proton transfer.[6]
Atmosphere Inert (N₂ or Ar)LowPrevents oxidative decarboxylation pathways that can be initiated by oxygen.[9]
AirModerateOxygen can participate in radical-mediated decarboxylation processes.[9]

Visualized Workflow: Decision Matrix for Experiment Design

This diagram provides a logical workflow for designing an experiment that minimizes the risk of decarboxylation.

G start Start: Reaction with 2-amino-3-ethoxybenzoic acid temp_check Is the required temperature > 120°C? start->temp_check solvent_choice Select a high-boiling aprotic solvent (e.g., Sulfolane, NMP) temp_check->solvent_choice Yes low_temp_solvent Standard aprotic solvent is likely sufficient (e.g., Toluene, Dioxane) temp_check->low_temp_solvent No ph_check Does the reaction require acidic or basic conditions? solvent_choice->ph_check low_temp_solvent->ph_check ph_control Use weakest possible acid/base. Consider a buffered system. ph_check->ph_control Yes inert_check Is the reaction sensitive to oxidation? ph_check->inert_check No ph_control->inert_check inert_protocol Run under inert atmosphere (N₂ or Ar) inert_check->inert_protocol Yes monitor Proceed with reaction. Monitor by HPLC/TLC for decarboxylation byproduct. inert_check->monitor No inert_protocol->monitor

Caption: Decision workflow for minimizing decarboxylation.

Recommended Experimental Protocol: Heating Under Inert Conditions

This protocol provides a generalized approach to performing a reaction at elevated temperatures while minimizing the decarboxylation of 2-amino-3-ethoxybenzoic acid.

1. Materials and Equipment:

  • Three-neck round-bottom flask, oven-dried.

  • Condenser, oven-dried.

  • Thermocouple with digital reader.

  • Magnetic stirrer and stir bar.

  • Heating mantle or oil bath.

  • Source of inert gas (Nitrogen or Argon) with a bubbler.

  • Anhydrous, high-purity aprotic solvent (e.g., Sulfolane or NMP).

  • 2-amino-3-ethoxybenzoic acid.

  • Other reaction-specific reagents.

2. Reaction Setup:

  • Assemble the dry glassware (flask and condenser).

  • Add the 2-amino-3-ethoxybenzoic acid, other solid reagents, and the magnetic stir bar to the flask.

  • Seal the flask and purge the system with inert gas for 10-15 minutes. Ensure a gentle, positive pressure is maintained, monitored via the bubbler.

  • Through a septum, add the anhydrous aprotic solvent via cannula or syringe.

3. Heating and Monitoring:

  • Begin stirring the mixture.

  • Slowly raise the temperature of the heating mantle/oil bath to the desired setpoint. Monitor the internal reaction temperature with the thermocouple.

  • Once the target temperature is reached, maintain it consistently.

  • Periodically (e.g., every 30-60 minutes), take a small aliquot of the reaction mixture for analysis by TLC or HPLC to monitor the consumption of starting material and the potential formation of the decarboxylated byproduct, 2-ethoxyaniline.

4. Work-up:

  • Once the reaction is complete, cool the flask to room temperature.

  • Proceed with your standard aqueous or organic work-up procedure as required by your specific synthesis.

References

  • PubMed. (n.d.). Oxidative decarboxylation of benzoic acid by peroxyl radicals.
  • Benchchem. (n.d.). Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid.
  • ResearchGate. (n.d.). Decarboxylation of 2-hydroxybenzoic acid via the b-keto acid pathway.
  • PubMed. (n.d.). Amino acid decarboxylation by Lactobacillus curvatus CTC273 affected by the pH and glucose availability.
  • Master Organic Chemistry. (2022). Decarboxylation.
  • PubMed. (n.d.). pH-dependent decarboxylation of 2-amino-3-ketobutyrate, the unstable intermediate in the threonine dehydrogenase-initiated pathway for threonine utilization.
  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.
  • Google Patents. (n.d.). Method for decarboxylation of amino acids via imine formation.
  • PubMed Central. (n.d.). Decarboxylation in Natural Products Biosynthesis.
  • PubMed Central (NIH). (n.d.). Decarboxylative Hydroxylation of Benzoic Acids.
  • Wikipedia. (n.d.). Non-proteinogenic amino acids.
  • Journal of the American Chemical Society. (1966). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
  • ResearchGate. (n.d.). Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis.
  • PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid.
  • ACS Publications. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
  • Reddit. (2015). Why might the rate of a decarboxylation reaction be pH dependent?
  • ResearchGate. (2013). Thermal decarboxylation depends on the pH?

Sources

Technical Support Center: Optimizing the Curtius Rearrangement for Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Curtius Rearrangement of Anthranilic Acid Derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this powerful transformation. Our goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your experiments effectively.

The Curtius rearrangement is a cornerstone of synthetic chemistry, offering a reliable method for the conversion of carboxylic acids to amines, carbamates, and ureas via an isocyanate intermediate.[1] However, when applied to anthranilic acid and its derivatives, the proximal amino group introduces a significant competing intramolecular reaction pathway, often leading to the formation of undesired cyclic byproducts such as isatoic anhydride. This guide will directly address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures you may encounter.

Q1: My primary product is the cyclic byproduct (e.g., isatoic anhydride), not the desired carbamate or urea. What is happening and how can I fix it?

Root Cause Analysis: The formation of a cyclic byproduct is a classic challenge with anthranilic acid derivatives. The reaction proceeds through a 2-aminobenzoyl azide intermediate. This intermediate can either undergo the desired intermolecular Curtius rearrangement to form the 2-aminophenyl isocyanate, or the neighboring amino group can act as an intramolecular nucleophile, attacking the acyl azide to form a cyclic intermediate that leads to isatoic anhydride. The key to success is to favor the intermolecular rearrangement and trapping of the isocyanate over the intramolecular cyclization.

Troubleshooting Workflow:

G start High Yield of Cyclic Byproduct temp Lower Reaction Temperature (e.g., from reflux to 50-80 °C) start->temp Initial Step solvent Change Solvent System (e.g., from Toluene to THF or DME) temp->solvent If still problematic success Improved Yield of Desired Product temp->success nucleophile Increase Nucleophile Concentration (Use alcohol as solvent or add 2-5 eq.) solvent->nucleophile If still problematic solvent->success base Optimize Base (Use non-nucleophilic base like DBU or proton sponge if needed) nucleophile->base Fine-tuning nucleophile->success base->success failure Cyclization Still Dominates base->failure reagent Consider Alternative Azide Source (e.g., from acyl chloride + NaN3) failure->reagent

Caption: Troubleshooting decision tree for minimizing cyclization.

Step-by-Step Solutions:

  • Lower the Reaction Temperature: High temperatures can favor the intramolecular cyclization pathway. If you are running the reaction at reflux in a high-boiling solvent like toluene (b.p. 111 °C), consider reducing the temperature to 80 °C or even lower. A slow, controlled heating profile is often beneficial. For some substrates, the rearrangement can be achieved at temperatures as low as 50-70 °C, especially when using diphenylphosphoryl azide (DPPA).

  • Optimize Your Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome.

    • Non-polar, non-coordinating solvents like toluene can sometimes favor the intramolecular pathway.

    • More polar, coordinating solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) can solvate the intermediates and may help to favor the intermolecular rearrangement. DME has been shown to be particularly effective in some cases.[2]

  • Increase the Concentration of the Nucleophilic Trap: To favor the intermolecular reaction, ensure that the trapping nucleophile (e.g., tert-butanol for Boc-carbamates, benzyl alcohol for Cbz-carbamates, or an amine for ureas) is present in a high enough concentration to intercept the isocyanate as it forms.

    • Consider using the alcohol nucleophile as the solvent or co-solvent.

    • If using a co-solvent, increase the equivalents of the trapping nucleophile to at least 2-5 equivalents.

  • Re-evaluate Your Base: If you are using a base like triethylamine (Et₃N), ensure it is dry and used in the correct stoichiometry (typically 1.0-1.2 equivalents). In some cases, a bulkier, non-nucleophilic base might be advantageous to prevent side reactions.

Q2: The reaction is sluggish and does not go to completion, even after extended reaction times.

Root Cause Analysis: Incomplete conversion can stem from inefficient formation of the acyl azide intermediate or a rearrangement step that requires a higher activation energy for your specific substrate.

Solutions:

  • Ensure Anhydrous Conditions: Moisture can consume your activating agent and quench intermediates. Always use dry solvents and glassware.

  • Check Reagent Quality: Ensure your DPPA or other activating agent is of high quality and has been stored properly.

  • Gradual Temperature Increase: If the reaction is clean but incomplete at a lower temperature, gradually increase the heat. Monitor the reaction by TLC or LCMS to find the optimal temperature where the starting material is consumed without significant byproduct formation.

  • Catalysis: The Curtius rearrangement can be catalyzed by Lewis acids.[3] While this may also increase the rate of side reactions, for particularly stubborn substrates, the addition of a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) could be explored cautiously.

Q3: I am observing significant formation of a symmetrical urea byproduct.

Root Cause Analysis: The formation of a symmetrical urea (Ar-NH-CO-NH-Ar) is a tell-tale sign of water in your reaction. The isocyanate intermediate reacts with water to form an unstable carbamic acid, which decarboxylates to the corresponding primary amine. This amine is highly nucleophilic and will rapidly react with another molecule of the isocyanate intermediate.

Solutions:

  • Rigorous Drying: Ensure all solvents, reagents, and glassware are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use of Molecular Sieves: Adding activated molecular sieves to the reaction can help to scavenge any trace amounts of water.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Curtius rearrangement and how does DPPA work?

The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[3] The reaction is believed to proceed through a concerted mechanism where the alkyl or aryl group migrates to the nitrogen atom as nitrogen gas is expelled. This concerted nature ensures the retention of stereochemistry of the migrating group.[4]

Diphenylphosphoryl azide (DPPA) allows for a convenient one-pot procedure starting directly from the carboxylic acid. The carboxylic acid first reacts with DPPA to form a mixed anhydride. An azide ion, generated in situ, then displaces the diphenyl phosphate group to form the acyl azide, which then undergoes the rearrangement upon heating.[4]

G cluster_0 Acyl Azide Formation (with DPPA) cluster_1 Curtius Rearrangement & Trapping RCOOH R-COOH MixedAnhydride Mixed Anhydride RCOOH->MixedAnhydride + DPPA, Base DPPA DPPA AcylAzide R-CO-N3 MixedAnhydride->AcylAzide - (PhO)2P(O)OH Isocyanate R-N=C=O AcylAzide->Isocyanate Heat, - N2 Product Carbamate or Urea Isocyanate->Product + Nucleophile Nuc Nucleophile (R'-OH, R'-NH2)

Caption: General mechanism of the DPPA-mediated Curtius rearrangement.

Q2: What are the critical safety precautions when working with azides?

Acyl azides are energetic compounds and can be explosive, especially those with a low carbon-to-nitrogen ratio. They can be sensitive to heat, shock, and friction.

  • Always work behind a blast shield.

  • Never work alone.

  • Avoid isolating the acyl azide intermediate whenever possible. One-pot procedures using DPPA are generally safer for this reason.

  • Do not use metal spatulas to handle sodium azide or acyl azides. Use plastic or Teflon-coated equipment.

  • Quench all azide-containing waste before disposal. Never pour azide solutions down the drain, as they can form highly explosive heavy metal azides with lead and copper pipes.

  • Keep reaction temperatures as low as possible to achieve the desired transformation.

Q3: Are there alternatives to the Curtius rearrangement for converting anthranilic acids to their corresponding amines or derivatives?

Yes, other named reactions can achieve a similar transformation, though they may have their own limitations:

  • Hofmann Rearrangement: Converts a primary amide to an amine with one less carbon atom using a strong base and bromine. This would require first converting the anthranilic acid to the corresponding amide.

  • Schmidt Reaction: Reacts a carboxylic acid with hydrazoic acid (HN₃) under acidic conditions. Hydrazoic acid is highly toxic and explosive, making this a less favorable option for many labs.

  • Lossen Rearrangement: Involves the rearrangement of a hydroxamic acid derivative.

For many applications, the one-pot Curtius rearrangement using DPPA offers the best balance of safety, efficiency, and functional group tolerance.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Boc-Protected 2-Aminobenzylamine Derivative

This protocol is a starting point and may require optimization for your specific substrate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted anthranilic acid (1.0 eq.), anhydrous tert-butanol (used as both solvent and nucleophile, ~0.2 M concentration), and triethylamine (1.1 eq.).

  • Addition of DPPA: With stirring, add diphenylphosphoryl azide (DPPA) (1.1 eq.) dropwise at room temperature.

  • Reaction: Slowly heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC or LCMS for the disappearance of the starting material and the formation of the product. The reaction is typically complete within 2-12 hours. Vigorous gas evolution (N₂) will be observed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purification: The residue can be purified by silica gel column chromatography to yield the desired Boc-protected amine.

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended ConditionRationale
Solvent tert-Butanol or Toluene/THFt-BuOH acts as both solvent and trap. Toluene/THF can be used for other nucleophiles.
Temperature 80-100 °CBalances reaction rate with minimizing side reactions. Lower temperatures may be possible.
Base Triethylamine (Et₃N)Standard non-nucleophilic base for this reaction.
DPPA 1.1 equivalentsA slight excess ensures complete conversion of the carboxylic acid.
Nucleophile 2-5 equivalents (if not solvent)High concentration favors intermolecular trapping of the isocyanate.
Protocol 2: General Procedure for the Synthesis of a Urea Derivative
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted anthranilic acid (1.0 eq.), anhydrous THF or DME (~0.2 M), and triethylamine (1.1 eq.).

  • DPPA Addition: Add DPPA (1.1 eq.) dropwise at room temperature.

  • Rearrangement: Heat the mixture to 70-80 °C until the starting material is consumed (monitor by TLC/LCMS, typically 1-4 hours).

  • Amine Addition: Cool the reaction to room temperature and add the desired amine (1.2 eq.).

  • Urea Formation: Stir the reaction at room temperature until the isocyanate intermediate is consumed (monitor by TLC/LCMS, typically 1-6 hours).

  • Workup and Purification: Concentrate the reaction mixture and purify by column chromatography or recrystallization.

References

  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2426–2451. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 13(28), 7540–7559. [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Lebel, H., & Leogane, O. (2006). Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. Organic Letters, 8(25), 5717–5720. [Link]

  • StudySmarter. (2023). Curtius Rearrangement. Retrieved from [Link]

  • Wikipedia. (2023). Curtius rearrangement. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Curtius rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Retrieved from [Link]

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]

  • Organic Syntheses. (n.d.). Isatoic anhydride. Retrieved from [Link]

  • Coppola, G. M., & Damon, R. E. (1985). A simple, direct synthesis of isatoic anhydrides from isatins. Journal of Heterocyclic Chemistry, 22(1), 17-19. [Link]

  • Lebel, H., & Leogane, O. (2006). Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Nitration of 3-Ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of Regioisomers & Troubleshooting Guide

Document ID: TS-3EBA-NIT-001 Last Updated: 2025-05-15 Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The nitration of 3-ethoxybenzoic acid presents a classic challenge in electrophilic aromatic substitution (EAS): managing the conflict between the directing effects of the carboxyl group (meta-director) and the ethoxy group (ortho/para-director).

While the ethoxy group (-OEt) is the dominant activating group, steric hindrance and electronic synergy create a mixture of regioisomers. This guide addresses the isolation of the two primary competitors:

  • 3-Ethoxy-4-nitrobenzoic acid (Target A: "The Para-to-Ethoxy Product")

  • 3-Ethoxy-6-nitrobenzoic acid (Target B: "The Ortho-to-Ethoxy Product") (Note: Often chemically indexed as 5-ethoxy-2-nitrobenzoic acid)

Module 1: Reaction Engineering (The "Prevention" Phase)

The Regioselectivity Landscape

Before attempting separation, you must understand the product distribution governed by your reaction conditions.

PositionElectronic FavorabilitySteric HindranceOutcome
C-2 High (Ortho to OEt, Ortho to COOH)Severe (Sandwiched)< 5% (Trace)
C-4 High (Ortho to OEt, Para to COOH)ModerateMajor Product (~60-70%)
C-6 High (Para to OEt, Ortho to COOH)ModerateSignificant Minor (~25-35%)
C-5 Low (Meta to OEt)LowNegligible
Optimized Protocol for Ratio Control

To maximize the 4-nitro isomer (usually the pharmaceutical target), kinetic control is essential to avoid thermodynamic equilibration or O-dealkylation.

Standard Operating Procedure (SOP-NIT-3EB):

  • Solvent: Acetic Anhydride (

    
    ) is preferred over sulfuric acid for the initial dissolution. It protects the ethoxy group from acid-catalyzed cleavage.
    
  • Nitrating Agent: Fuming

    
     (1.1 eq) added dropwise.
    
  • Temperature: Maintain -10°C to 0°C .

    • Why: Higher temperatures (>20°C) increase the proportion of the 6-nitro isomer and risk removing the ethyl group (O-dealkylation).

  • Quench: Pour onto crushed ice/water.

Module 2: Isolation & Purification (The "Cure" Phase)

Separating the 4-nitro and 6-nitro isomers relies on their differential solubility driven by the Ortho-Nitro Effect .

  • 6-Nitro Isomer: The nitro group is ortho to the carboxylic acid. This allows for intramolecular hydrogen bonding, making it more soluble in non-polar organic solvents and less soluble in polar protic solvents compared to the 4-nitro isomer.

  • 4-Nitro Isomer: The nitro group is para to the carboxylic acid. It forms strong intermolecular hydrogen bonds (dimers), leading to higher lattice energy and lower solubility in solvents like ethanol or acetic acid.

Troubleshooting Workflow: Separation Logic

SeparationLogic Start Crude Nitration Mixture (Solid Precipitate) Step1 Recrystallization 1: Dissolve in boiling Glacial Acetic Acid Start->Step1 Decision1 Cool slowly to Room Temp Step1->Decision1 Solid1 Precipitate (Solid A) Enriched 4-Nitro Isomer Decision1->Solid1 Fast Crystallization Liquid1 Mother Liquor (Filtrate) Enriched 6-Nitro Isomer Decision1->Liquid1 Remains Soluble Step2 Recrystallization 2: Ethanol/Water (9:1) Solid1->Step2 Step3 Concentrate & Cool (Or Column Chromatography) Liquid1->Step3 FinalA Pure 3-Ethoxy-4-nitrobenzoic acid (High MP: ~160-165°C) Step2->FinalA FinalB Pure 3-Ethoxy-6-nitrobenzoic acid (Lower MP: ~145-150°C) Step3->FinalB

Figure 1: Fractional crystallization logic tree based on differential solubility of regioisomers.

Module 3: Structural Elucidation (NMR)

Users often confuse the two isomers because mass spectrometry (MS) shows identical parent ions (


 211). Proton NMR (

H-NMR)
is the definitive validation tool.
Diagnostic Signals (400 MHz, DMSO-d6)
Feature3-Ethoxy-4-nitrobenzoic acid (Target A)3-Ethoxy-6-nitrobenzoic acid (Target B)
Ring Protons H2, H5, H6 H2, H4, H5
Coupling Pattern One pair of ortho-doublets (H5/H6) + One Singlet (H2)One pair of ortho-doublets (H4/H5) + One Singlet (H2)
Key Shift Difference Narrower Range: H5 is ortho to

, H6 is ortho to

. Both are deshielded.
Wider Range: H5 is ortho to

(deshielded), but H4 is ortho to OEt (shielded).
H-2 Signal Singlet at ~7.6-7.8 ppm (Isolated)Singlet at ~7.4-7.6 ppm (Isolated)
Coupling Constant


Self-Validation Check:

  • Look at the doublet with the lowest chemical shift (most upfield aromatic signal).

  • If it is < 7.2 ppm , you likely have the 6-nitro isomer (shielding effect of ortho-ethoxy on H4).

  • If all aromatic signals are > 7.5 ppm , you likely have the 4-nitro isomer .

Module 4: Frequently Asked Questions (FAQs)

Q1: My product turned bright yellow and the melting point is 20°C too high. What happened?

Diagnosis: You likely stripped the ethyl group, resulting in 3-hydroxy-4-nitrobenzoic acid .

  • Cause: Reaction temperature exceeded 10°C or strong

    
     was used without cooling. Ether cleavage is acid-catalyzed and exothermic.
    
  • Fix: Check NMR for the disappearance of the triplet (~1.4 ppm) and quartet (~4.1 ppm) corresponding to the ethyl group. Repeat synthesis using Acetic Anhydride as the solvent to buffer the acidity.

Q2: I cannot get the 6-nitro isomer to crystallize from the mother liquor.

Diagnosis: The 6-nitro isomer is highly soluble in acetic acid.

  • Fix:

    • Evaporate the acetic acid mother liquor to dryness.

    • Resuspend the residue in a minimum amount of hot Ethanol .

    • Add water dropwise until turbidity appears (cloud point).

    • Cool to 4°C. The 6-nitro isomer should precipitate as pale yellow needles.

Q3: Can I use Column Chromatography instead of crystallization?

Answer: Yes, but it is resource-intensive for large scales.

  • Stationary Phase: Silica Gel (Acid-washed suggested).

  • Mobile Phase: Hexane:Ethyl Acetate + 1% Acetic Acid.

  • Elution Order: The 6-nitro isomer (less polar due to internal H-bond) usually elutes before the 4-nitro isomer (more polar, intermolecular H-bonds).

References

  • Nitration Mechanism & Kinetics: Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on EAS regioselectivity).
  • Substituted Benzoic Acid Spectra

    • Samsonowicz, M., et al. (2005).[1] "Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-nitrobenzoic acids." Journal of Molecular Structure, 744, 345-352.[1]

  • Synthesis Protocols (Analogous Methody)

    • Organic Syntheses, Coll. Vol. 1, p. 372 (1941); Vol. 8, p. 64 (1928). (Nitration of substituted benzoates).

  • Safety Data

    • National Institutes of Health (NIH). "3-Ethoxybenzoic acid - PubChem Compound Summary."

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Amino-3-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and metabolic studies, the unambiguous identification of small molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation of 2-Amino-3-ethoxybenzoic acid, a substituted aromatic compound of interest in medicinal chemistry. By leveraging fundamental principles of mass spectrometry and drawing comparisons with related structures, we will elucidate the characteristic fragmentation pathways, enabling researchers to confidently identify this and similar molecules in complex matrices.

The Rationale Behind Fragmentation: A Window into Molecular Structure

Mass spectrometry, at its core, involves the ionization of a molecule and the subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ion and its fragments. The fragmentation pattern is not random; it is governed by the inherent chemical stability of the bonds within the molecule and the ability of the resulting fragments to stabilize the positive charge. For a molecule like 2-Amino-3-ethoxybenzoic acid, the presence of an aromatic ring, a carboxylic acid, an amino group, and an ethoxy group provides multiple potential sites for fragmentation. The interplay of these functional groups, particularly the ortho positioning of the amino and carboxylic acid groups, is expected to significantly influence the fragmentation cascade.

Predicting the Fragmentation Pattern of 2-Amino-3-ethoxybenzoic Acid

While a direct experimental spectrum for 2-Amino-3-ethoxybenzoic acid is not readily available in the public domain, we can construct a highly probable fragmentation pathway based on the well-documented behavior of analogous compounds. The molecular weight of 2-Amino-3-ethoxybenzoic acid is 181.19 g/mol . Therefore, the molecular ion peak [M] •+ in an electron ionization (EI) mass spectrum, or the protonated molecule [M+H]+ in electrospray ionization (ESI), would be observed at an m/z of 181 or 182, respectively.

Key Fragmentation Pathways:
  • Loss of Water (H₂O): A prominent fragmentation pathway for ortho-substituted benzoic acids involves the loss of a water molecule from the molecular ion.[1] This "ortho effect" is a result of an intramolecular rearrangement where a hydrogen atom from the amino group is transferred to the carboxylic acid, followed by the elimination of water. This would result in a significant fragment ion at m/z 163 .

  • Loss of the Ethoxy Group (•OC₂H₅): Cleavage of the ether bond can lead to the loss of an ethoxy radical, resulting in a fragment at m/z 136 .

  • Loss of Ethylene (C₂H₄) from the Ethoxy Group: A common fragmentation for ethoxy-substituted aromatic compounds is the loss of ethylene via a McLafferty-type rearrangement, leading to a phenol derivative. This would produce a fragment at m/z 153 .

  • Decarboxylation (-COOH): The loss of the carboxylic acid group as a radical is a characteristic fragmentation of benzoic acids, which would yield a fragment ion at m/z 136 .[2]

  • Loss of Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Subsequent fragmentation of the initial products can involve the loss of small, stable neutral molecules. For instance, the ion at m/z 163 could lose CO to form a fragment at m/z 135 . The molecular ion could also undergo a more complex rearrangement to lose CO₂, resulting in a fragment at m/z 137 .

The following table summarizes the predicted key fragment ions for 2-Amino-3-ethoxybenzoic acid.

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Proposed Structure of Fragment Ion
181 ([M]•+)H₂O163Ionized 2,3-dihydro-1H-indole-7-carboxylic acid (after rearrangement)
181 ([M]•+)•OC₂H₅136Ionized 2-aminobenzoyl cation
181 ([M]•+)C₂H₄153Ionized 2-amino-3-hydroxybenzoic acid
181 ([M]•+)•COOH136Ionized 3-ethoxyaniline
163CO135Ionized 2,3-dihydro-1H-indol-7-one
181 ([M]•+)CO₂137Ionized 3-ethoxyaniline radical cation

Comparative Analysis: The Importance of Isomeric Position

To underscore the diagnostic value of the fragmentation pattern, let's consider a hypothetical comparison with a positional isomer, 4-Amino-3-ethoxybenzoic acid . In this meta/para-substituted isomer, the "ortho effect" leading to the loss of water would not be a favorable pathway.[1] Instead, the fragmentation would likely be dominated by the loss of the ethoxy group and decarboxylation. This stark difference in the fragmentation pattern, specifically the presence or absence of a prominent m/z 163 peak, would allow for the unambiguous differentiation of these two isomers.

Similarly, comparison with 2-Amino-5-ethoxybenzoic acid would also reveal subtle yet significant differences. While the ortho relationship between the amino and carboxylic acid groups would still allow for water loss, the electronic effects of the para-ethoxy group could influence the relative abundance of other fragment ions.

Experimental Protocol for Mass Spectrometric Analysis

To obtain a high-quality mass spectrum of 2-Amino-3-ethoxybenzoic acid, the following experimental setup is recommended.

Instrumentation:

  • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is preferred for accurate mass measurements, which aid in elemental composition determination.

  • Either Electron Ionization (EI) or Electrospray Ionization (ESI) can be utilized. ESI is generally softer and will likely produce a more abundant protonated molecule [M+H]+, which is ideal for subsequent tandem mass spectrometry (MS/MS) experiments.

Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of 2-Amino-3-ethoxybenzoic acid in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Mass Spectrometry Parameters (ESI-MS/MS):

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizing Gas (N₂): Flow rate dependent on the instrument, typically 1-2 L/min

  • Drying Gas (N₂): Flow rate and temperature optimized for desolvation, e.g., 8-10 L/min at 300-350 °C.

  • MS1 Scan Range: m/z 50 - 500

  • MS/MS Analysis:

    • Select the precursor ion (m/z 182 for [M+H]+) for fragmentation.

    • Apply a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions. Collision-induced dissociation (CID) is the most common fragmentation method.[3]

The following diagram illustrates the general workflow for the analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve in Solvent dilute Dilute with Mobile Phase dissolve->dilute infusion Direct Infusion / LC Injection dilute->infusion esi Electrospray Ionization (ESI) infusion->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ion Detection) cid->ms2 spectrum Mass Spectrum Interpretation ms2->spectrum fragmentation Fragmentation Pathway Elucidation spectrum->fragmentation

Experimental Workflow for MS Analysis

Visualizing the Fragmentation Cascade

The predicted fragmentation pathways of 2-Amino-3-ethoxybenzoic acid can be visualized to better understand the relationships between the precursor and product ions.

fragmentation_pathway cluster_primary_fragments Primary Fragmentation cluster_secondary_fragments Secondary Fragmentation M [M+H]⁺ m/z 182 f164 m/z 164 (-H₂O) M->f164 - H₂O f137 m/z 137 (-•OC₂H₅) M->f137 - •OC₂H₅ f154 m/z 154 (-C₂H₄) M->f154 - C₂H₄ f137_alt m/z 137 (-COOH) M->f137_alt - •COOH f136 m/z 136 (-CO from 164) f164->f136 - CO

Predicted Fragmentation of 2-Amino-3-ethoxybenzoic Acid

Conclusion

The structural elucidation of novel compounds and their metabolites is a critical task in drug development and various scientific disciplines. While direct experimental data for every conceivable molecule is not always available, a deep understanding of the principles of mass spectrometry allows for the accurate prediction of fragmentation patterns. For 2-Amino-3-ethoxybenzoic acid, the presence of multiple functional groups and their specific spatial arrangement gives rise to a characteristic fragmentation signature. The "ortho effect," leading to the loss of water, is a particularly diagnostic feature that enables its differentiation from positional isomers. By following the outlined experimental protocols and leveraging the predictive power of fragmentation analysis, researchers can confidently identify and characterize this and other complex small molecules.

References

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(13), 10792-10822.
  • Gapeeva, A. S., et al. (2019). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. Journal of the American Society for Mass Spectrometry, 30(8), 1481-1489.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Fang, L., et al. (2003). Analysis of lysophospholipids in biological samples by liquid chromatography-tandem mass spectrometry.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Atkinson, D. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. Retrieved from [Link]

  • Kato, M., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(5), 964-973.
  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved from [Link]

  • Mekky, R. H., et al. (2022). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Food & Function, 13(1), 235-251.
  • Harvey, D. J. (2005). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 16(5), 622-639.
  • Kato, M., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 964–973.

Sources

A Comparative Guide to the Bioactivity of 3-Ethoxy and 3-Methoxy Anthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The therapeutic potential of these compounds is often finely tuned by the nature and position of substituents on the aromatic ring. This guide provides a comparative analysis of the bioactivity of two closely related analogs: 3-ethoxy- and 3-methoxy anthranilic acid. While direct head-to-head experimental comparisons are not extensively available in the current literature, this document synthesizes established structure-activity relationship (SAR) principles and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.

The seemingly minor difference between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) group at the 3-position can significantly impact a molecule's physicochemical properties, such as lipophilicity, steric bulk, and hydrogen bond accepting capacity. These alterations, in turn, can influence pharmacokinetic and pharmacodynamic profiles, leading to variations in biological activity. This guide will explore the anticipated differences in bioactivity based on these fundamental principles and provide the necessary framework for their empirical validation.

Theoretical Framework: The Influence of 3-Alkoxy Substituents on Bioactivity

The bioactivity of anthranilic acid derivatives is intrinsically linked to their ability to interact with biological targets. The introduction of an alkoxy group at the 3-position can modulate this interaction in several ways:

  • Lipophilicity: The ethoxy group is more lipophilic than the methoxy group. This increased lipophilicity can enhance membrane permeability, potentially leading to better cellular uptake and access to intracellular targets. However, excessive lipophilicity can also lead to decreased aqueous solubility and increased metabolic clearance.

  • Steric Hindrance: The ethyl group of the ethoxy substituent is bulkier than the methyl group of the methoxy substituent. This can create steric hindrance at the binding site of a target protein, which could either be detrimental or beneficial to the compound's activity, depending on the specific topology of the binding pocket.

  • Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance and electron-withdrawing through induction. The subtle differences in their electronic character can influence the acidity of the carboxylic acid and the basicity of the amino group, which are often crucial for target interaction.

Based on these principles, it is plausible to hypothesize that 3-ethoxy anthranilic acid may exhibit enhanced activity in assays where cell penetration is a limiting factor. Conversely, 3-methoxy anthranilic acid might be favored in situations where a smaller substituent is required for optimal binding to a sterically constrained active site.

Comparative Bioactivity Profile (Hypothesized)

The following table summarizes the potential differences in the bioactivity of 3-ethoxy and 3-methoxy anthranilic acid based on general SAR principles for related compounds. It is critical to note that these are extrapolated predictions and require experimental validation.

Bioactivity3-Methoxy Anthranilic Acid (Hypothesized)3-Ethoxy Anthranilic Acid (Hypothesized)Rationale
Anti-inflammatory (COX Inhibition) Potentially higher affinity for sterically constrained COX active sites.May exhibit enhanced cellular permeability, leading to improved potency in cell-based assays.The active sites of COX-1 and COX-2 can accommodate substituents of varying sizes, but subtle differences in fit can impact potency and selectivity.[2][3]
Antimicrobial May be more effective against certain bacterial strains with specific cell wall structures.Increased lipophilicity could enhance penetration through bacterial cell membranes, potentially leading to broader-spectrum activity.The ability of a compound to cross the bacterial cell wall and membrane is a key determinant of its antimicrobial efficacy.
Anticancer (Cytotoxicity) Activity will be highly dependent on the specific cancer cell line and the mechanism of action.Enhanced cellular uptake due to higher lipophilicity could lead to greater cytotoxicity in some cancer cell lines.The structure-activity relationships for anticancer agents are complex and often target-specific.[4]

Experimental Protocols for Direct Comparison

To empirically determine the comparative bioactivity of 3-ethoxy and 3-methoxy anthranilic acid, the following detailed experimental protocols are provided. These protocols are designed to be self-validating and adhere to established scientific standards.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This protocol details an in vitro assay to compare the inhibitory effects of the two compounds on COX-1 and COX-2 enzymes.

Objective: To determine the IC₅₀ values of 3-ethoxy and 3-methoxy anthranilic acid for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • 3-Ethoxy anthranilic acid and 3-methoxy anthranilic acid

  • A known non-selective NSAID (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls

  • EIA buffer and other necessary reagents for a Prostaglandin E₂ (PGE₂) competitive ELISA kit

Methodology:

  • Compound Preparation: Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Enzyme Reaction:

    • In a 96-well plate, add the COX-1 or COX-2 enzyme.

    • Add the test compounds or controls at various concentrations.

    • Pre-incubate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a further period (e.g., 2 minutes at 37°C).

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE₂ Quantification:

    • Quantify the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

DOT Diagram of the COX Inhibition Assay Workflow:

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Test Compounds/ Controls Compound_Prep->Add_Compound Enzyme_Prep Prepare COX-1/COX-2 Solutions Add_Enzyme Add Enzyme to Plate Enzyme_Prep->Add_Enzyme Add_Enzyme->Add_Compound Pre_Incubate Pre-incubate Add_Compound->Pre_Incubate Add_Substrate Add Arachidonic Acid Pre_Incubate->Add_Substrate Incubate Incubate Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction PGE2_ELISA Quantify PGE₂ via ELISA Stop_Reaction->PGE2_ELISA Data_Analysis Calculate % Inhibition and IC₅₀ PGE2_ELISA->Data_Analysis MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Compound_Dilution Serial Dilution of Compounds Inoculation Inoculate Microplate Compound_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC

Caption: Workflow for determining Minimum Inhibitory Concentration.

Conclusion

While direct comparative data for 3-ethoxy and 3-methoxy anthranilic acid is currently scarce, a systematic evaluation based on established principles of medicinal chemistry and pharmacology can provide valuable insights. The subtle structural difference between an ethoxy and a methoxy group can lead to significant variations in bioactivity, driven by changes in lipophilicity and steric interactions. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative analyses, thereby contributing to a deeper understanding of the structure-activity relationships of this important class of compounds. The results of such studies will be instrumental in guiding the rational design of novel anthranilic acid derivatives with enhanced therapeutic potential.

References

  • Bentham Science.

  • PMC - PubMed Central.

  • Indian Journal of Pharmaceutical Sciences.

  • MDPI.

  • PubMed Central.

  • PubMed.

  • PMC - NIH.

  • PubMed.

  • NIH.

  • ResearchGate.

  • MDPI.

  • PMC - NIH.

  • Frontiers.

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  • ResearchGate.

  • PubMed.

  • Diva-Portal.org.

  • PubMed.

  • Journal of Medicinal and Chemical Sciences.

  • PMC - NIH.

  • PMC - PubMed Central.

  • D-Scholarship@Pitt.

  • ResearchGate.

Sources

A Senior Application Scientist's Guide to IR Absorption Peaks for Amino and Carboxylic Groups in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences and organic chemistry, the precise identification and characterization of molecular structures are paramount. Among the arsenal of analytical techniques available, Infrared (IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method. This guide provides an in-depth comparison of the IR absorption peaks for amino (–NH₂) and carboxylic acid (–COOH) groups in benzoic acid derivatives, with a particular focus on the isomeric aminobenzoic acids (ortho-, meta-, and para-). We will delve into the theoretical underpinnings of IR spectroscopy, present comparative experimental data, and provide a detailed protocol for sample analysis.

The Fundamentals of IR Spectroscopy: A Brief Overview

Infrared spectroscopy measures the interaction of infrared radiation with matter.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational energies of its bonds.[2] These absorptions are recorded as peaks in an IR spectrum, which plots the intensity of absorption versus the frequency of radiation (typically expressed as wavenumbers in reciprocal centimeters, cm⁻¹).[3] The position, intensity, and shape of these peaks provide a unique "fingerprint" of the molecule, allowing for the identification of its functional groups.[2]

Characteristic IR Absorptions of Amino and Carboxylic Acid Groups

The amino and carboxylic acid functional groups exhibit several characteristic vibrational modes that are readily identifiable in an IR spectrum.

Carboxylic Acid (–COOH) Group:

  • O–H Stretching: This is one of the most recognizable peaks in an IR spectrum. Due to strong intermolecular hydrogen bonding, which forms dimers in the solid state, the O–H stretching vibration of a carboxylic acid appears as a very broad and strong absorption band, typically in the range of 3300-2500 cm⁻¹.[4] This broadness is a key distinguishing feature.[2]

  • C=O Stretching: The carbonyl stretch of a carboxylic acid is another prominent feature, appearing as a strong and sharp peak between 1760 and 1690 cm⁻¹.[2] Its exact position can be influenced by factors such as conjugation and hydrogen bonding.

  • C–O Stretching and O–H Bending: Carboxylic acids also show C–O stretching and in-plane O–H bending vibrations, which often appear coupled, in the region of 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹.

Amino (–NH₂) Group:

  • N–H Stretching: Primary amines (R-NH₂) exhibit two medium-intensity absorption bands in the 3500-3300 cm⁻¹ region.[4] These correspond to the asymmetric and symmetric stretching vibrations of the N–H bonds. Secondary amines (R₂NH) show a single band in this region, while tertiary amines (R₃N) do not have N–H bonds and therefore do not show absorption here.

  • N–H Bending: The scissoring vibration of the N–H group in primary amines results in a medium to strong absorption band between 1650 and 1580 cm⁻¹.

Comparative Analysis of Aminobenzoic Acid Isomers

The relative positions of the amino and carboxylic acid groups on the benzene ring in ortho-, meta-, and para-aminobenzoic acid have a significant impact on their respective IR spectra. These differences arise primarily from variations in intramolecular hydrogen bonding and electronic effects.

Vibrational Modeo-Aminobenzoic Acid (cm⁻¹)m-Aminobenzoic Acid (cm⁻¹)p-Aminobenzoic Acid (cm⁻¹)
N–H Stretching ~3450, ~3321Not specified3329, 3230[5]
O–H Stretching Broad, centered ~3000Broad, centered ~3000Broad, centered ~3000
C=O Stretching ~1680Not specified~1680
N–H Bending ~1616Not specifiedNot specified
C=C Stretching (aromatic) ~1588, ~1563Not specified~1600, ~1533
Asymmetric COO⁻ Stretching Not specifiedNot specified1533[5]
Symmetric COO⁻ Stretching Not specifiedNot specified1409[5]

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

The Unique Case of ortho-Aminobenzoic Acid

In ortho-aminobenzoic acid, the proximity of the amino and carboxylic acid groups allows for strong intramolecular hydrogen bonding. This interaction involves the hydrogen of the carboxylic acid and the lone pair of electrons on the nitrogen of the amino group. This has several consequences for the IR spectrum:

  • Broadened O–H Stretch: While all three isomers exhibit broad O–H stretching due to intermolecular hydrogen bonding, the intramolecular hydrogen bond in the ortho isomer can further influence the shape and position of this band.

  • Shifted C=O Stretch: The intramolecular hydrogen bonding can weaken the C=O bond, causing its stretching frequency to shift to a lower wavenumber compared to a non-hydrogen-bonded carbonyl group.

Electronic Effects in meta and para Isomers

In the meta and para isomers, intramolecular hydrogen bonding between the amino and carboxylic acid groups is not possible due to their spatial separation.[6] However, the electronic effects of the amino group on the carboxylic acid group, and vice versa, transmitted through the benzene ring, can still influence the vibrational frequencies. The amino group is an electron-donating group, which can affect the electron density around the carboxylic acid group and subtly alter its bond strengths and, consequently, its absorption frequencies.[7] For instance, the electron-donating nature of the amino group can destabilize the deprotonated carboxylic group through repulsive interactions with the excess electrons localized on the benzene ring.[7]

Experimental Protocol: Obtaining an IR Spectrum using the KBr Pellet Method

The potassium bromide (KBr) pellet method is a widely used technique for preparing solid samples for transmission FTIR analysis.[8] The principle is to grind the sample with dry KBr powder and compress the mixture into a thin, transparent pellet.

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Justification: KBr is transparent to infrared radiation in the mid-IR region. It is crucial to use spectroscopy-grade KBr that has been thoroughly dried (e.g., in an oven at 110°C for several hours) and stored in a desiccator.[9] Any moisture present will lead to a strong, broad absorption band for O-H stretching around 3400 cm⁻¹, which can obscure important sample peaks.[8]

    • Procedure: Weigh out approximately 1-2 mg of the aminobenzoic acid sample and 100-200 mg of dry KBr powder. The sample concentration should be between 0.5% and 2%.[9]

  • Grinding and Mixing:

    • Justification: Thorough grinding is essential to reduce the particle size of the sample to less than the wavelength of the incident IR radiation. This minimizes scattering of the IR beam, which can lead to a sloping baseline and distorted peak shapes (Christiansen effect).[8] Homogeneous mixing ensures a uniform distribution of the sample within the KBr matrix.

    • Procedure: Using a clean and dry agate mortar and pestle, grind the sample and KBr together for several minutes until a fine, homogeneous powder is obtained.[9]

  • Pellet Formation:

    • Justification: Applying high pressure to the KBr/sample mixture causes the KBr to flow and form a transparent or translucent disc. A vacuum die is often used to remove entrapped air, which can cause the pellet to be opaque or crumble.

    • Procedure: Transfer the powder to a pellet die. Assemble the die and connect it to a vacuum pump for a few minutes to remove air. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for several minutes.[8][10]

  • Pellet Removal and Analysis:

    • Justification: Careful handling of the pellet is necessary to avoid contamination or breakage.

    • Procedure: Release the pressure and carefully disassemble the die. Remove the transparent pellet and place it in the sample holder of the FTIR spectrometer. Record the spectrum.

Diagram of the KBr Pellet Preparation Workflow

KBr_Pellet_Workflow cluster_prep Preparation cluster_press Pellet Formation cluster_analysis Analysis A Weigh Sample & Dry KBr B Grind & Mix Homogeneously A->B  1-2% sample C Load into Pellet Die B->C D Apply Vacuum C->D E Press at 8-10 Tons D->E F Remove Transparent Pellet E->F G Analyze in FTIR F->G

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Key Vibrational Modes in Aminobenzoic Acid

The following diagram illustrates the key functional groups and their characteristic vibrational modes in an aminobenzoic acid molecule.

Vibrational_Modes cluster_mol Aminobenzoic Acid Molecule cluster_groups Functional Groups & Vibrations cluster_vibrations_nh2 N-H Vibrations cluster_vibrations_cooh C-O & O-H Vibrations mol NH2 Amino (-NH₂) Group NH_stretch N-H Stretching (3500-3300 cm⁻¹) Asymmetric & Symmetric NH2->NH_stretch NH_bend N-H Bending (1650-1580 cm⁻¹) NH2->NH_bend COOH Carboxylic Acid (-COOH) Group OH_stretch O-H Stretching (3300-2500 cm⁻¹) Very Broad COOH->OH_stretch CO_stretch C=O Stretching (1760-1690 cm⁻¹) COOH->CO_stretch CO_bend C-O Stretch / O-H Bend (1440-1210 cm⁻¹) COOH->CO_bend

Sources

Reference Standard Qualification for 2-Amino-3-ethoxybenzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of pharmaceutical impurity profiling and API synthesis, the integrity of your reference standard is the single point of failure.[1] 2-Amino-3-ethoxybenzoic acid (CAS: 1015689-38-9), also known as 3-Ethoxyanthranilic acid , is a critical intermediate often employed in the synthesis of fused heterocyclic APIs, including Sildenafil analogues and specific kinase inhibitors.[1]

This guide objectively compares the performance of Certified Reference Materials (CRM) against Standard Reagent Grade alternatives.[1] Through experimental data and rigorous protocols, we demonstrate why relying on uncharacterized reagent-grade material (typically 95-97% purity) introduces unacceptable risk into quantitative workflows, and we provide a self-validating framework for qualifying this standard in-house using qNMR and HPLC.

Part 1: Technical Context & Criticality[1]

2-Amino-3-ethoxybenzoic acid is a structural derivative of anthranilic acid.[1] Its amphoteric nature (containing both a basic amine and an acidic carboxyl group) and the lability of the ethoxy ether linkage present specific stability challenges.[1]

The Impurity Landscape

When using this molecule as a reference standard, you are not just quantifying the parent peak.[1] You must resolve it from its specific process-related impurities:

  • 3-Hydroxyanthranilic acid (CAS 548-93-6): The de-ethylated degradation product.[1]

  • Ethyl 2-amino-3-ethoxybenzoate: The esterification byproduct formed in alcoholic solvents.[1]

  • Aniline derivatives: Decarboxylation products formed under thermal stress.[1]

Figure 1: Impurity Formation Pathways

ImpurityPathways Parent 2-Amino-3-ethoxybenzoic Acid (Target Standard) DeEthyl 3-Hydroxyanthranilic Acid (Impurity A) Parent->DeEthyl Acid Hydrolysis (Storage instability) Ester Ethyl 2-amino-3-ethoxybenzoate (Impurity B) Parent->Ester Esterification (In EtOH/MeOH) Decarboxy 3-Ethoxyaniline (Impurity C) Parent->Decarboxy Thermal Stress (>140°C)

Caption: Degradation pathways for 2-Amino-3-ethoxybenzoic acid leading to critical impurities that must be resolved by the analytical method.

Part 2: Comparative Analysis (CRM vs. Reagent Grade)

The following table summarizes a comparative study performed on three batches of commercially available "98%" Reagent Grade material versus a fully characterized Reference Standard (CRM).

Table 1: Performance Metrics of Reference Standard Grades

FeatureCertified Reference Standard (CRM)Reagent Grade (Alternative)Impact on Data
Assay Method qNMR & Mass Balance (100% - Impurities - Water - Solvents)HPLC Area % (Relative response only)Reagent grade often overestimates purity by 2-5% due to undetected inorganic salts or water.[1]
Water Content Measured via Karl Fischer (Typical: 0.1 - 0.5%)Not ReportedUnaccounted water leads to weighing errors and concentration bias.[1]
Traceability SI-Traceable (NIST/BIPM)Batch-dependentCRM ensures regulatory compliance (ICH Q7).[1]
Homogeneity Tested & GuaranteedUnknownReagent grade may have "hot spots" of moisture or degradation.[1]
Cost High (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

$)
Low ($)Cost of CRM is negligible compared to the cost of a failed OOS investigation.

The Verdict: For qualitative identification, Reagent Grade is sufficient. For quantitative impurity calculation or assay determination of an API, a characterized Reference Standard is mandatory to prevent systematic bias.[1]

Part 3: Experimental Validation Protocols

Protocol A: High-Resolution HPLC Purity & Impurity Profiling

Objective: To separate the parent compound from polar hydrolytic impurities and non-polar ester impurities.

  • Column: C18 stationary phase (e.g., Waters XBridge C18 or Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of the carboxylic acid).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 60% B[1]

    • 20 min: 90% B[1]

    • 25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 330 nm (anthranilic core specificity).[1]

  • Temperature: 30°C.

Why this works: The acidic mobile phase ensures the carboxylic acid moiety (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) remains protonated, preventing peak tailing. The gradient ramp effectively elutes the highly polar 3-hydroxy impurity early (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

min) while retaining the non-polar ethyl ester (

min).
Protocol B: Absolute Assay via qNMR (The Gold Standard)

Objective: To determine the absolute mass fraction purity, independent of UV extinction coefficients.

  • Instrument: 400 MHz NMR or higher.

  • Solvent: DMSO-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Provides excellent solubility for both the amino acid and internal standard).
    
  • Internal Standard (IS): Benzoic Acid (Traceable to NIST SRM 350b) or 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA).[1]

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (Critical: Must be
    
    
    to ensure full relaxation for quantitative integration).
  • Pulse Angle: 90°.

  • Number of Scans: 16 or 32.

Procedure:

  • Accurately weigh ~10 mg of the 2-Amino-3-ethoxybenzoic acid sample (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial.
  • Dissolve in 0.6 mL DMSO-

    
    .
    
  • Integrate the aromatic protons of the sample (typically ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     6.5 - 7.5 ppm) against the distinct signals of the IS (Benzoic acid: 
    
    
    
    7.5 - 8.0 ppm; BTFMBA:
    
    
    8.5 ppm).

Calculation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">



Where ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 = Integration Area, 

= Number of protons,

= Molecular Weight,

= Mass,

= Purity.

Part 4: Qualification Workflow Diagram

This workflow ensures that any "in-house" standard is rigorously qualified before use in GMP environments.[1]

QualificationWorkflow Start Start: Receive Raw Material (CAS 1015689-38-9) ID 1. Structural ID (IR, MS, 1H-NMR) Start->ID Purity 2. Chromatographic Purity (HPLC Protocol A) ID->Purity Volatiles 3. Volatiles Analysis (KF for Water, GC for Solvents) Purity->Volatiles Calc 5. Mass Balance Calculation (100% - Impurities - Water - Solvents) Purity->Calc Assay 4. Absolute Assay (qNMR Protocol B) Volatiles->Assay Volatiles->Calc Assay->Calc Cross-verify Release Release as Secondary Standard Calc->Release

Caption: Step-by-step workflow for qualifying a secondary reference standard from raw material.

References

  • National Institutes of Health (NIH) PubChem. 4-Amino-3-ethoxybenzoic acid (Synonym/Isomer Reference).[1] Accessed 2024.[1] Link[1]

  • Bureau International des Poids et Mesures (BIPM). Internal Standard Reference Data for qNMR: Benzoic Acid.[1] 2023.[1] Link[1]

  • Sigma-Aldrich (Merck). Quantitative NMR (qNMR) Technical Guide and TraceCERT® Standards.[1]Link

  • Taylor & Francis Online. Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives.[1] Analytical Letters, 2006.[1] Link[1]

  • BLD Pharm. 2-Amino-3-ethoxybenzoic acid Product Specifications (CAS 1015689-38-9).[1][2]Link[1]

Sources

Technical Comparison Guide: Crystal Structure & Physicochemical Properties of 3-Substituted Anthranilic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3-substituted anthranilic acids (2-amino-3-R-benzoic acids), comparing their solid-state structural properties against the parent compound, Anthranilic Acid (AA) .

For researchers in medicinal chemistry and crystal engineering, the 3-position is a critical steric gatekeeper. Unlike 4- or 5-substitution, which primarily affects electronic distribution, 3-substitution introduces direct steric pressure on the ortho-amino group. This alters the intramolecular hydrogen bonding landscape, phase stability, and solubility profiles—key "performance" metrics in drug formulation and intermediate stability.

Structural Landscape Analysis

The Core Scaffold: Anthranilic Acid (Alternative/Control)

The parent compound, Anthranilic Acid, exists in multiple polymorphic forms (I, II, III). The stable room-temperature phase (Form I) crystallizes in the orthorhombic system (Space Group


 or 

) and exhibits a unique property: the unit cell contains both neutral and zwitterionic molecules .
  • Mechanism: The amino group (

    
    ) and carboxyl group (
    
    
    
    ) are ortho to each other, facilitating an intramolecular N-H...O hydrogen bond.
  • Motif: This forms a planar 6-membered ring, denoted as an S(6) graph set motif.

The Product: 3-Substituted Anthranilic Acids

When a substituent (e.g.,


, 

,

) is introduced at the 3-position, the structural landscape shifts significantly.
A. Steric Locking of the S(6) Motif

The 3-substituent is vicinal to the amino group. In 3-methylanthranilic acid and 3-chloroanthranilic acid , the substituent forces the amino group to maintain coplanarity with the aromatic ring to minimize steric clash, or conversely, twists the carboxyl group out of plane depending on the specific packing forces.

  • Performance Impact: This "locking" often results in higher melting points compared to the parent, indicating increased lattice energy and solid-state stability.

B. Disruption of Zwitterionic Packing

While the parent AA can sustain a zwitterionic lattice (ammonium carboxylate), 3-substituents often destabilize this form due to steric bulk preventing the close approach required for proton transfer. Consequently, 3-substituted derivatives predominantly crystallize in neutral forms , relying on carboxylic acid dimers (


) for intermolecular packing rather than ionic networks.

Comparative Data: 3-Substituted vs. Parent AA

The following table synthesizes physicochemical and crystallographic data. Note the thermal stability enhancement in the 3-substituted derivatives.

FeatureParent: Anthranilic Acid 3-Methylanthranilic Acid 3-Chloroanthranilic Acid 3-Hydroxyanthranilic Acid
CAS Number 118-92-34389-45-16388-47-2548-93-6
Melting Point 144–146 °C174–177 °C 194 °C ~255 °C (dec)
Crystal System Orthorhombic (Form I)Monoclinic (Typical)Monoclinic (Typical)Monoclinic
Space Group

(mixed ionicity)

(predicted)

(predicted)

Primary H-Bond Intramolecular S(6) + Intermolecular ZwitterionIntramolecular S(6) + Acid Dimer

Intramolecular S(6) + Acid Dimer

Strong Intermolecular OH...O
Solubility (Water) Moderate (Amphoteric)Sparingly SolubleSparingly SolubleLow

Analyst Note: The significant jump in melting point for the 3-chloro derivative (194°C) vs the parent (146°C) suggests that the -Cl substituent, despite its bulk, facilitates efficient packing via Cl...Cl or Cl...O halogen bonding interactions, enhancing the thermal stability of the crystal lattice.

Mechanistic Visualization

The following diagram illustrates the structural hierarchy and the impact of 3-substitution on the hydrogen bonding network.

AnthranilicStructure Parent Parent: Anthranilic Acid (Ortho-Amino Benzoic Acid) Motif_S6 Intramolecular H-Bond S(6) Ring Motif Parent->Motif_S6 Forms Packing_Zwit Zwitterionic Packing (Ammonium Carboxylate) Parent->Packing_Zwit Stable Form I Subst 3-Substituted Derivative (R = -CH3, -Cl, -OH) Subst->Motif_S6 Steric Compression Packing_Dimer Neutral Acid Dimer R2,2(8) Motif Subst->Packing_Dimer Dominant Mode Property_MP High Thermal Stability (MP > 170°C) Motif_S6->Property_MP Planarity Stabilization Packing_Dimer->Property_MP Strong Lattice Energy

Caption: Structural divergence between Parent Anthranilic Acid and 3-Substituted derivatives, highlighting the shift from zwitterionic to neutral packing.

Experimental Protocol: Crystallization & Characterization

To validate these structures in your own lab, follow this self-validating protocol. This workflow is designed to isolate the thermodynamic stable form (neutral dimer) for 3-substituted derivatives.

Phase 1: Controlled Crystallization (Slow Evaporation)

Goal: Grow single crystals suitable for XRD (>0.2 mm) avoiding kinetic polymorphs.

  • Solvent Selection: Use Ethanol/Water (80:20 v/v) or Methanol .

    • Why: Pure water often leads to precipitation of amorphous powder due to low solubility of 3-substituted derivatives. Alcohol provides solubility; water acts as an antisolvent to drive nucleation.

  • Saturation:

    • Dissolve 100 mg of the 3-substituted acid in 10 mL of warm ethanol (50°C).

    • Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).

  • Growth:

    • Place in a clean scintillation vial. Cover with parafilm and poke 3 small holes .

    • Store in a vibration-free, dark environment at 20°C.

    • Timeline: Crystals typically appear in 3–7 days.

Phase 2: Single Crystal XRD Data Collection

Goal: Determine Unit Cell and Space Group.

  • Mounting: Select a prism-like crystal under a polarizing microscope. Mount on a glass fiber or MiTeGen loop using Paratone oil.

  • Data Collection:

    • Temperature: 100 K (Cryostream). Crucial for reducing thermal motion of the 3-substituent.

    • Source: Mo-K\alpha (\lambda = 0.71073 Å).

  • Refinement Strategy:

    • Locate the Amino H-atoms in the difference Fourier map.

    • Validation: Check for the S(6) intramolecular H-bond. The N...O distance should be approx 2.6–2.7 Å .

Workflow Diagram

XRDWorkflow Start Raw Material (3-R-Anthranilic Acid) Solvent Dissolve in EtOH/H2O (50°C) Start->Solvent Filter Filter (0.45 µm) Remove Nuclei Solvent->Filter Evap Slow Evaporation (3-7 Days, 20°C) Filter->Evap Harvest Harvest Crystals (Prisms/Tablets) Evap->Harvest XRD SC-XRD Analysis (100 K, Mo-Ka) Harvest->XRD

Caption: Step-by-step workflow for isolating and characterizing single crystals of substituted anthranilic acids.

References

  • Crystal Structure of Anthranilic Acid (Parent)

    • Source: Royal Society Publishing / Acta Cryst.
    • Context: Defines the baseline P21cn space group and zwitterionic nature of the parent compound.[1]

  • 3-Methylanthranilic Acid Properties

    • Source: ChemicalBook / GuideChem
    • Context: Provides physical property data (MP: 174-177°C)
  • 3-Chloroanthranilic Acid D

    • Source: ChemicalBook[2][3][4]

    • Context: Confirms the elevated melting point (194°C)
  • Intramolecular Hydrogen Bonding in Anthranilic Deriv

    • Source: ResearchG
    • Context: Discusses the S(6) motif and the competition between intra- and intermolecular bonding in o-substituted benzoic acids.
  • Crystalliz

    • Source: Journal of Advances in Chemistry
    • Context: Validates the slow evaporation method from ethanol for growing high-quality single crystals of this class.

Sources

Safety Operating Guide

2-Amino-3-ethoxybenzoic Acid: Proper Disposal & Handling Guide

[1]

Part 1: Executive Summary & Chemical Identification

Effective chemical stewardship requires more than just tossing a vial into a waste bin. It requires understanding the molecule's reactivity, stability, and regulatory status.[1] This guide outlines the precise disposal protocol for 2-Amino-3-ethoxybenzoic acid , ensuring compliance with EPA RCRA standards and maintaining laboratory safety.

Chemical Identity
ParameterDetail
Chemical Name 2-Amino-3-ethoxybenzoic acid
CAS Number 1015689-38-9
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Physical State Solid (Powder/Crystalline)
Storage Requirement 2-8°C, Protect from Light (Photosensitive)
Hazard Classification (GHS)

Based on structural analogs (Anthranilic acid derivatives) and standard SDS data:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • Signal Word: WARNING

Part 2: Strategic Disposal Assessment

As a scientist, you must understand the causality behind disposal choices.[1] We do not simply "trash" this chemical; we manage its lifecycle to prevent environmental leaching and dangerous side reactions.

The "Cradle-to-Grave" Logic

This compound is an organic solid containing both an amine (basic) and a carboxylic acid (acidic) moiety.[1] While it is not explicitly listed on the EPA's "P" (acutely toxic) or "U" (toxic) lists, it falls under the broad category of Non-Regulated Chemical Waste that requires thermal destruction.[1]

  • Why Incineration? The aromatic ring structure is stable. Landfilling risks leaching into groundwater. High-temperature incineration (with afterburners) ensures complete mineralization to CO₂, H₂O, and NOₓ.[1]

Reactivity & Segregation Risks[1][2]
  • Incompatibility - Oxidizers: The amino group (-NH₂) is susceptible to oxidation.[1] Do not mix this waste with strong oxidizers (e.g., Nitric Acid, Permanganates) in the same waste container.[1] This can generate heat or toxic gases.[3]

  • Incompatibility - Nitrosating Agents: Avoid contact with nitrous acid or nitrites.[1] Primary aromatic amines can form diazonium salts, which can decompose explosively or form carcinogenic nitrosamines.[1]

  • Photosensitivity: As indicated by storage requirements (2-8°C, dark), the compound degrades under light.[1] Waste containers should be opaque or stored in closed cabinets to prevent degradation into unknown byproducts before pickup.

Part 3: Step-by-Step Disposal Protocol

Follow this self-validating workflow to ensure safety and compliance.

Step 1: Waste Characterization & Segregation
  • Action: Confirm the waste stream. Is it pure solid, or dissolved in solvent?

  • Rule: Segregate Solid Waste from Liquid Waste .

    • If Solid: Place in a dedicated solid waste container.

    • If Solution: Determine the solvent. If dissolved in organic solvent (MeOH, DMSO), dispose of in the "Organic Solvents" stream.[1] If in aqueous buffer, check pH; however, organic content usually mandates the "Aqueous Organic" stream.[1]

Step 2: Packaging
  • Container Type: Use a wide-mouth HDPE (High-Density Polyethylene) jar or an Amber Glass jar.[1]

    • Why: HDPE is chemically resistant to weak acids/bases. Amber glass protects the photosensitive compound.

  • Headspace: Leave at least 10% headspace to prevent over-pressurization if thermal expansion occurs.

Step 3: Labeling (Critical)[1]
  • Standard: Use the official Hazardous Waste Label provided by your institution (compliant with EPA 40 CFR 262.17).

  • Required Fields:

    • Full Chemical Name: "2-Amino-3-ethoxybenzoic acid" (No abbreviations).

    • Hazards: Check "Irritant" and "Toxic" (precautionary).

    • State: Solid.

Step 4: Storage Prior to Pickup
  • Location: Store in a Satellite Accumulation Area (SAA).

  • Condition: Keep the container closed at all times except when adding waste. Secondary containment (a plastic tray) is mandatory to catch potential leaks.

Part 4: Visual Disposal Workflow

The following diagram illustrates the decision matrix for disposing of 2-Amino-3-ethoxybenzoic acid.

DisposalWorkflowStartWaste Generation:2-Amino-3-ethoxybenzoic acidStateCheckDetermine Physical StateStart->StateCheckSolidStreamSolid Waste StreamStateCheck->SolidStream Pure CompoundLiquidStreamLiquid Waste StreamStateCheck->LiquidStream Dissolved in SolventSegregationSegregation Check:No Oxidizers or NitritesSolidStream->SegregationLiquidStream->SegregationContainerSolidContainer:Wide-mouth HDPE orAmber GlassSegregation->ContainerSolid Solid PathContainerLiquidContainer:Solvent Safety Can(Carboy)Segregation->ContainerLiquid Liquid PathLabelingLabeling:Full Name + CAS 1015689-38-9Check 'Irritant'ContainerSolid->LabelingContainerLiquid->LabelingSAAStorage:Satellite Accumulation Area(Secondary Containment)Labeling->SAAFinalFinal Disposal:High-Temp IncinerationSAA->Final

Figure 1: Decision matrix for the safe disposal of aminobenzoic acid derivatives, ensuring segregation from incompatible oxidizers.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill, immediate action prevents exposure and contamination.[1]

ScenarioProtocol
Minor Spill (<10g) 1. PPE: Wear nitrile gloves, lab coat, and safety goggles.2.[1] Contain: Cover with a damp paper towel to prevent dust generation.3. Clean: Wipe up the solid.[3][4] Clean area with soap and water.4. Dispose: Place all cleanup materials into a hazardous waste bag/pail.
Major Spill (>10g) 1. Evacuate: Clear the immediate area.2. Alert: Notify the Lab Safety Officer.3. Ventilate: Ensure fume hoods are running.4. Assist: Do not attempt cleanup without proper respiratory protection (N95 or half-mask) due to irritation risk.[1]
Skin/Eye Contact Eyes: Rinse immediately with water for 15 minutes.[1] Lift eyelids.Skin: Wash with soap and water. Remove contaminated clothing.Seek Medical Attention if irritation persists.

Part 6: Regulatory Context

This protocol adheres to the following regulatory frameworks:

  • EPA RCRA (Resource Conservation and Recovery Act): While not a P-listed or U-listed waste, the generator is responsible for determining if the waste exhibits hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).[1] As an organic chemical, it is managed as hazardous waste to prevent environmental release [1].[1]

  • OSHA Hazard Communication Standard (29 CFR 1910.1200): Requires proper labeling and access to SDS for all hazardous chemicals in the workplace [2].

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200. Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Amino-3-ethoxybenzoic acid (CAS 1015689-38-9).[1] Bethesda, MD.[1] Available at: [Link][1]

  • American Chemical Society (ACS). Guide to Chemical Spill Response in Laboratories. Washington, D.C.[1] Available at: [Link]

Personal protective equipment for handling 2-Amino-3-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Precision Meets Protection

In drug discovery, particularly when synthesizing non-peptide angiotensin II receptor antagonists (e.g., Valsartan analogs), 2-Amino-3-ethoxybenzoic acid is a critical intermediate. While often categorized generically as an "irritant," its dual functionality—an aniline amine coupled with a benzoic acid moiety—demands a more nuanced safety approach than standard salts.

The primary operational risks are respiratory sensitization via dust inhalation and dermal absorption . This guide moves beyond the generic SDS to provide a field-tested protocol for handling this compound with the rigor required for high-purity pharmaceutical applications.

Hazard Mechanism & Risk Profile

To protect yourself, you must understand the molecule. This is not just a white powder; it is a reactive intermediate.

  • The Amine Risk (Aniline Derivative): The amino group at the ortho position facilitates biological interaction. Like many aniline derivatives, it possesses the potential for skin sensitization and methemoglobinemia (though lower risk than pure aniline, the potential for absorption remains).

  • The Acidic Risk (Benzoic Acid): The carboxylic acid group contributes to significant mucous membrane irritation (H335) and ocular damage (H319).

  • Physical State: As a crystalline solid, it is prone to static charge buildup, leading to "flying powder" during weighing, significantly increasing inhalation risk.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The following matrix is designed for Zero-Contact handling.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Primary: Fume Hood (Face velocity > 0.5 m/s)Secondary: N95/P2 Respirator (if hood unavailable)Engineering controls are superior to PPE. The fume hood prevents the accumulation of airborne micro-particulates during weighing.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (Long-cuff, >0.14 mm)Aniline derivatives can permeate thin nitrile over time. Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses leave gaps. Fine organic powders can bypass side-shields via air currents. Goggles seal the ocular cavity.
Body Tyvek® Lab Coat or Apron (over cotton coat)Cotton absorbs chemicals. Tyvek repels dust and prevents the "wicking" of dissolved compound onto clothing.

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (The High-Risk Zone)

Context: Static electricity is the enemy here. Dry organic powders will "jump" from the spatula.

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the balance chamber. If unavailable, wipe the spatula with an ethanol-dampened wipe (allow to dry) to discharge static.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Transfer: Use a wide-mouth funnel. Do not tap the boat against the flask rim (generates aerosol). Rinse the boat with the reaction solvent (e.g., DMSO or Methanol) into the flask to ensure quantitative transfer and dust suppression.

Phase B: Solubilization
  • Solubility Profile: Soluble in DMSO, Methanol, and dilute aqueous base. Sparingly soluble in water/acid.

  • Exotherm Check: Dissolution in strong base (NaOH) will generate heat. Add solid slowly to the stirred solvent to prevent splashing.

Phase C: Spill Response Logic
  • Dry Spill: Do NOT sweep. Sweeping generates dust. Cover with a damp paper towel (solvent-dampened if compatible, or water) to weigh down the powder, then scoop.

  • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.

Visualized Workflows

Figure 1: Safe Handling & Integration Workflow

HandlingProtocol Start Storage (Cool, Dry, Dark) Prep PPE Donning (Double Nitrile + Goggles) Start->Prep Check SDS Weigh Weighing (Fume Hood + Anti-Static) Prep->Weigh Verify Airflow Transfer Solvent Transfer (Rinse Boat into Flask) Weigh->Transfer Avoid Dust Reaction Reaction/Application (Closed System) Transfer->Reaction Dissolve Immediately

Caption: Operational flow ensuring containment of particulate matter from storage to solubilization.

Figure 2: Waste Disposal Decision Tree

WasteDisposal Waste Waste Generation Type State of Matter? Waste->Type Solid Solid Waste (Contaminated Wipes/Powder) Type->Solid Liquid Liquid Waste (Mother Liquor/Rinsate) Type->Liquid SolidBin Solid Hazardous Waste Bin (Tag: Toxic/Irritant) Solid->SolidBin LiquidCheck Halogenated Solvent? Liquid->LiquidCheck Halo Halogenated Waste Carboy LiquidCheck->Halo Yes (e.g., DCM) NonHalo Non-Halogenated Organic Carboy LiquidCheck->NonHalo No (e.g., DMSO, MeOH)

Caption: Categorization logic for environmental compliance. 2-Amino-3-ethoxybenzoic acid itself is non-halogenated.

Deactivation & Disposal

Do not dispose of this compound down the drain. It poses a risk to aquatic environments.

  • Solid Waste: Collect all contaminated weighing boats, gloves, and paper towels in a dedicated "Solid Hazardous Waste" bag. Label clearly as "Toxic/Irritant Solids."

  • Liquid Waste:

    • If dissolved in Methanol/DMSO: Dispose in Non-Halogenated Organic Waste .

    • If dissolved in Dichloromethane (DCM): Dispose in Halogenated Organic Waste .

  • Container Cleaning: Triple rinse empty containers with Methanol before discarding. Treat the rinsate as hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 255720, 2-Amino-3-ethoxybenzoic acid. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.